Product packaging for Prostaglandin E2(Cat. No.:CAS No. 22230-04-2)

Prostaglandin E2

Cat. No.: B10761402
CAS No.: 22230-04-2
M. Wt: 352.5 g/mol
InChI Key: XEYBRNLFEZDVAW-ARSRFYASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinoprostone, also known as Prostaglandin E2 (PGE2), is a pivotal lipid mediator with profound implications in physiological and pathophysiological processes. As a primary prostanoid, it exerts its effects by binding to specific G-protein coupled receptors (EP1, EP2, EP3, and EP4), modulating intracellular cAMP and calcium levels to elicit diverse cellular responses. Its most prominent research applications are in the fields of reproductive biology and obstetrics, where it is critically studied for its role in cervical ripening, initiation of labor, and parturition. Beyond reproductive health, Dinoprostone is a key molecule in immunological and inflammatory research, regulating processes such as fever generation, vasodilation, and vascular permeability. It also plays a significant role in bone metabolism, influencing osteoblast and osteoclast activity, and in oncology research, where its tumor-promoting or inhibitory effects are investigated in various cancer models. This high-purity compound is an indispensable tool for elucidating the complex signaling pathways of eicosanoids, studying myometrial contractility, modeling inflammatory diseases, and screening potential therapeutic agents that target the prostaglandin pathway.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O5 B10761402 Prostaglandin E2 CAS No. 22230-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYBRNLFEZDVAW-ARSRFYASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Record name prostaglandin E2
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DSSTOX Substance ID

DTXSID4022947, DTXSID00859353
Record name Dinoprostone
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Record name (+/-)-Prostaglandin E2
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Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Prostaglandin E2
Source Human Metabolome Database (HMDB)
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CAS No.

363-24-6, 22230-04-2
Record name Prostaglandin E2
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Record name DINOPROSTONE
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Melting Point

67 °C
Record name Dinoprostone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Pharmacology of Dinoprostone

Receptor Binding and Activation

Dinoprostone's biological activity is initiated by binding to and activating a family of four G-protein coupled receptors (GPCRs), designated as prostaglandin (B15479496) E receptor subtypes EP1, EP2, EP3, and EP4. patsnap.compnas.org These receptors, products of different genes, exhibit distinct tissue distribution and couple to different intracellular signaling cascades, which accounts for the diverse and sometimes opposing effects of Dinoprostone. pnas.orgnih.gov

Agonist Activity at Prostaglandin E2 Receptor Subtypes (EP1, EP2, EP3, EP4)

Dinoprostone functions as a natural agonist for all four EP receptor subtypes. drugbank.com The activation of these receptors by Dinoprostone initiates a range of cellular responses. For instance, EP1 receptor activation is often associated with the contraction of smooth muscle. patsnap.com In contrast, EP2 and EP4 receptor activation can lead to smooth muscle relaxation. patsnap.com The EP3 receptor is involved in diverse functions, including the inhibition of gastric acid secretion and neurotransmitter release. patsnap.com In the context of labor induction, Dinoprostone's agonist activity at these receptors in the uterus and cervix leads to myometrial contractions and cervical ripening, which involves the breakdown of collagen fibers. patsnap.compfizer.com

Differential Receptor Affinity and Selectivity

Dinoprostone binds to all four EP receptor subtypes, but with varying affinities. jci.org Research indicates that the EP3 and EP4 receptors are high-affinity receptors for Dinoprostone, while the EP1 and EP2 receptors generally require higher concentrations of the agonist for activation. nih.gov The binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), quantifies the strength of the interaction between Dinoprostone and the receptor. Lower values indicate higher affinity.

Recent structural studies have provided insights into these interactions, noting that the EP1 receptor exhibits high affinity for PGE2, with reported Kd and Ki values of approximately 20 nM and 10 nM, respectively. pnas.org For the human EP2 receptor, the Kd has been reported to be around 13 nM for PGE2. wikipedia.orgspandidos-publications.com Sulprostone, an analog, shows high affinity for the EP3 receptor with a Ki of 0.6 nM. jci.org The specific affinity can vary based on the experimental system and tissue type.

Binding Affinity of Dinoprostone (PGE2) for Human EP Receptor Subtypes
Receptor SubtypeReported Affinity (Ki/Kd)Affinity LevelReference
EP1~10 nM (Ki), ~20 nM (Kd)High / Low (conflicting reports) pnas.orgnih.gov
EP2~13 nM (Kd)Low nih.govwikipedia.orgspandidos-publications.com
EP3High (Specific Ki not consistently cited for PGE2, but is a high-affinity receptor)High nih.gov
EP4High (Specific Ki not consistently cited for PGE2, but is a high-affinity receptor)High nih.gov

G-Protein Coupled Receptor Interactions

Each EP receptor subtype preferentially couples to a specific class of intracellular G-proteins, which dictates the subsequent signaling pathway. nih.gov This differential coupling is fundamental to the functional diversity of Dinoprostone.

EP1 Receptor: This receptor subtype couples to Gq-class G-proteins. pnas.orgnih.govresearchgate.net

EP2 Receptor: The EP2 receptor couples to Gs-class G-proteins. researchgate.netfrontiersin.org

EP3 Receptor: The EP3 receptor is unique in its ability to couple to multiple G-proteins, though it primarily interacts with Gi-class G-proteins. nih.govoup.comwikipedia.org Alternative splicing of the EP3 gene can produce isoforms with different C-terminal tails, which may alter G-protein specificity, with some variants showing coupling to Gs or G13. oup.comoup.com

EP4 Receptor: Like the EP2 receptor, the EP4 receptor predominantly couples to Gs-proteins. researchgate.netfrontiersin.org However, there is evidence that it can also couple to Gi-proteins, adding another layer of complexity to its signaling capabilities. pnas.orgfrontiersin.org

Primary G-Protein Coupling of EP Receptor Subtypes
Receptor SubtypePrimary G-Protein PartnerAlternative/Other PartnersReference
EP1Gq- pnas.orgnih.govresearchgate.net
EP2Gs- researchgate.netfrontiersin.org
EP3GiGs, G13 nih.govoup.comwikipedia.org
EP4GsGi pnas.orgresearchgate.netfrontiersin.org

Intracellular Signaling Pathways

The activation of G-proteins by the Dinoprostone-EP receptor complex initiates distinct downstream intracellular signaling pathways. nih.gov These pathways primarily involve the modulation of second messengers, such as calcium ions and cyclic adenosine (B11128) monophosphate (cAMP), which then propagate the signal within the cell. drugbank.com

Regulation of Cellular Membrane Calcium Transport

Dinoprostone, primarily through the EP1 receptor, regulates intracellular calcium concentrations. nih.gov The coupling of the activated EP1 receptor to the Gq protein stimulates the enzyme phospholipase C (PLC). pnas.orgnih.govresearchgate.net PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 binds to its receptor on the membrane of the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm and thereby increasing the intracellular calcium concentration ([Ca2+]i). researchgate.netnih.gov This rise in [Ca2+]i is a key mechanism behind the smooth muscle contractions induced by Dinoprostone, for example, in the myometrium. patsnap.comnih.gov Studies in human myometrial cells have shown that PGE2 application is associated with an increase in [Ca2+]i, a response that is abolished upon removal of extracellular calcium, indicating a reliance on calcium influx. nih.gov

Modulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

Dinoprostone exerts bidirectional control over the intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes. nih.gov This modulation is dependent on which EP receptor subtype is activated.

Activation of EP2 and EP4 receptors, which are coupled to Gs-proteins, stimulates the enzyme adenylyl cyclase. spandidos-publications.comresearchgate.netfrontiersin.org This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, leading to an elevation of intracellular cAMP levels. spandidos-publications.comyoutube.com Increased cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets to mediate cellular responses. spandidos-publications.comsmolecule.com

Conversely, activation of the EP3 receptor, which predominantly couples to Gi-proteins, leads to the inhibition of adenylyl cyclase. nih.govwikipedia.orgnih.gov This inhibitory action results in a decrease in intracellular cAMP production. nih.gov The balance between these stimulatory (via EP2/EP4) and inhibitory (via EP3) signals allows for fine-tuned regulation of cellular function in response to Dinoprostone.

Activation of Adenylate Cyclase

A principal mechanism of Dinoprostone signaling involves the stimulation of adenylate cyclase. This action is mediated specifically through the EP2 and EP4 receptors, which are coupled to the stimulatory G-protein, Gs. diff.orgresearchgate.net Upon Dinoprostone binding, the Gs protein is activated, leading to the direct stimulation of adenylate cyclase. This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP), thereby increasing the intracellular concentration of this second messenger. diff.org The signaling through EP2 and EP4 receptors, driven by the adenylate cyclase-cAMP pathway, is central to many of the anti-inflammatory and immunosuppressive activities of Dinoprostone. diff.org While both receptors activate this pathway, they exhibit different sensitivities and desensitization patterns; EP4 signaling is rapidly desensitized after ligand binding, whereas EP2 is more resistant, allowing it to mediate PGE2 functions over extended periods. diff.org

Cyclic AMP-Dependent Protein Kinase Modulation

The elevation of intracellular cAMP levels resulting from adenylate cyclase activation leads to the modulation of cAMP-dependent protein kinase, more commonly known as Protein Kinase A (PKA). diff.orgnih.gov Increased cAMP concentrations cause the dissociation of the regulatory subunits from the catalytic subunits of PKA, thereby activating the kinase. nih.gov Once active, PKA phosphorylates a multitude of downstream protein substrates on serine and threonine residues, altering their activity and propagating the signal to various cellular compartments. nih.govnih.gov This PKA activation is a critical step in the signaling cascade initiated by Dinoprostone's binding to EP2 and EP4 receptors. diff.org

The cellular response to Dinoprostone can be modulated by other signaling pathways. For example, activation of Protein Kinase C (PKC) has been shown to reduce the cAMP accumulation induced by PGE2 in microglial cells by interfering with EP2 receptor function, indicating a point of cross-talk and regulation between these pathways. nih.gov

Interactions with Cyclic Guanosine (B1672433) Monophosphate (cGMP) Pathways

Dinoprostone's signaling network also intersects with pathways involving cyclic guanosine monophosphate (cGMP). Research has shown that signaling molecules that increase cGMP levels can, in turn, influence Dinoprostone production. In human granulosa cells, nitric oxide (NO) and its downstream effector cGMP were found to induce the expression of cyclooxygenase-2 (COX-2), the key enzyme responsible for prostaglandin synthesis, leading to increased production of PGE2 (Dinoprostone). nih.gov This effect was mimicked by a cGMP analog, 8-bromo-cGMP, and was dependent on the activation of the CREB transcription factor. nih.gov This demonstrates an upstream regulatory link where the cGMP pathway can drive the synthesis of Dinoprostone. Furthermore, certain multispecific organic anion transporters are capable of transporting a wide range of molecules, including both cGMP and PGE2, suggesting a potential for interaction at the level of cellular transport and local concentration regulation. drugbank.com

Activation of Epidermal Growth Factor Receptor (EGFR) and Downstream Cascades

A significant aspect of Dinoprostone's pharmacology, particularly in the context of cell proliferation and cancer biology, is its ability to transactivate the Epidermal Growth Factor Receptor (EGFR). nih.gov This process allows Dinoprostone, a GPCR ligand, to initiate signaling through a receptor tyrosine kinase pathway, a mechanism that promotes mitogenic signaling. nih.govnih.gov Studies in colon cancer and gastric epithelial cell lines have demonstrated that Dinoprostone can rapidly induce the phosphorylation of EGFR. nih.gov This ligand-independent activation of EGFR serves as a crucial node, linking prostaglandin signaling to potent growth-promoting cascades. nih.gov The mechanism can be cell-type specific; in human cholangiocarcinoma cells, PGE2-induced EGFR phosphorylation was shown to be dependent on the EP1 receptor and subsequent increases in intracellular calcium. nih.gov

Extracellularly Regulated Kinase (ERK1/2) Activation

Following EGFR transactivation, a key downstream signaling event is the activation of the Extracellularly Regulated Kinases 1 and 2 (ERK1/2), which are central components of the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.gov The phosphorylation of EGFR triggers a cascade that leads to the activation of Ras, Raf, and subsequently the phosphorylation and activation of ERK1/2. nih.gov This PGE2-induced activation of the ERK pathway has been documented in multiple cancer cell lines. nih.govnih.gov While often dependent on EGFR, some studies in non-small cell lung cancer cells suggest that PGE2 can also activate the ERK pathway through EGFR-independent mechanisms, potentially involving Protein Kinase C. nih.gov The EP4 receptor has also been shown to activate the ERK1/2 pathway, in this case through a PI3K-dependent mechanism. diff.org

Phosphatidylinositol 3-Kinase (PI3K) Pathway Involvement

The Phosphatidylinositol 3-Kinase (PI3K) pathway is another critical signaling cascade implicated in Dinoprostone's cellular actions. Evidence indicates that Dinoprostone can engage this pathway to promote cell survival and proliferation. Specifically, the EP4 receptor, in addition to its coupling with adenylate cyclase, can also activate the PI3K pathway, which in turn can lead to the activation of the ERK1/2 cascade. diff.org This demonstrates a direct link between a specific Dinoprostone receptor and the PI3K signaling axis. In other contexts, signaling through different prostaglandin receptors has also been shown to involve PI3K, highlighting its importance in prostanoid-mediated cellular responses. drugbank.com

Influence on Transcription Factors and Gene Expression

The ultimate outcome of the signaling cascades initiated by Dinoprostone is the modulation of transcription factors and the subsequent alteration of gene expression programs. The activated kinases, such as PKA and ERK, phosphorylate and activate specific transcription factors, which then bind to promoter regions of target genes to regulate their transcription.

For example, the PKA pathway activated by Dinoprostone can lead to the phosphorylation of the cAMP Response Element-Binding Protein (CREB). diff.orgnih.gov In parallel, Dinoprostone-activated pathways can engage the transcription factor Sp1. nih.govnih.gov Research in prostate stromal cells showed that PGE2 stimulation induces the expression of the chemokine stromal cell-derived factor-1 (SDF-1) through a mechanism requiring both PKA and the transcription factor Sp1. nih.gov Similarly, in colon cancer cells, the synergistic effect of PGE2 and the EGFR signaling pathway on the expression of the growth factor amphiregulin was found to depend on both a cAMP-responsive element (the binding site for CREB) and an Sp1 element within the gene's promoter. nih.gov These findings illustrate how Dinoprostone orchestrates complex cellular responses by converging on key transcription factors to control the expression of genes involved in inflammation, cell proliferation, and migration.

Table 2: Key Downstream Kinases and Transcription Factors Activated by Dinoprostone

Upstream Signal/Receptor Activated Kinase Activated Transcription Factor Example Gene Target
EP2/EP4 → Gs → Adenylate Cyclase Protein Kinase A (PKA) Sp1, CREB Stromal Cell-Derived Factor-1 (SDF-1). diff.orgnih.gov
EGFR Transactivation (via EP1/Ca²⁺) ERK1/2 (MAPK) - -
EP4 PI3K, ERK1/2 - -
EGFR/PGE2 Synergy ERK1/2 (MAPK) Sp1, CREB Amphiregulin. nih.gov

This table outlines the major downstream signaling molecules activated by Dinoprostone and their connection to gene expression. Data compiled from sources diff.orgnih.govnih.govnih.gov.

Table 3: Chemical Compounds Mentioned

Compound Name
11-deoxy-16,16-dimethyl PGE2
17-phenyl-PGE2
4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
8-bromo-cGMP
Adenosine triphosphate (ATP)
AG1478
Arachidonic acid
BAPTA-AM
Butaprost
Calphostin C
Cyclic adenosine monophosphate (cAMP)
Cyclic guanosine monophosphate (cGMP)
Diacylglycerol
Dinoprostone (this compound)
Forskolin
Isoproterenol
Misoprostol (B33685) (Prostaglandin E1)
Nitric oxide
Oxytocin (B344502)
Phorbol 12-myristate 13-acetate (PMA)
Prostaglandin H2 (PGH2)
S-Nitroso-N-Acetylpenicillamine
Sulprostone

Mechanisms of Cellular and Tissue Response

The molecular signaling events initiated by dinoprostone translate into significant physiological responses at the cellular and tissue levels, particularly in the context of parturition.

Dinoprostone's effect on myometrial contractility is complex, involving both direct and indirect mechanisms mediated by different EP receptor subtypes. The direct induction of myometrial contractions is primarily attributed to the activation of EP1 and EP3 receptors. diff.org Binding of dinoprostone to these receptors leads to an increase in intracellular calcium concentrations within the myometrial smooth muscle cells, which directly triggers the contractile machinery. patsnap.com

Conversely, the EP2 and EP4 receptors are generally associated with myometrial relaxation. diff.org Activation of these receptors stimulates cAMP production, which can lead to smooth muscle relaxation. diff.org This dual regulatory role allows for the coordinated and effective uterine contractions required for labor. The differential expression of EP receptor subtypes in the upper and lower segments of the uterus during pregnancy further highlights the intricate control of myometrial activity. diff.org

A crucial aspect of labor induction is the ripening of the cervix, a process that involves significant remodeling of its extracellular matrix. Dinoprostone is a key mediator of this process.

One of the proposed mechanisms for dinoprostone-induced cervical ripening is the degradation of collagen, the primary structural component of the cervix. It is suggested that dinoprostone increases the activity of collagenase, an enzyme that breaks down collagen fibers. patsnap.comnih.gov This enzymatic degradation leads to a softening and increased compliance of the cervical tissue. The process of cervical ripening is associated with an increase in the activity of matrix metalloproteinases 2 and 9, which are enzymes that degrade extracellular matrix proteins, including collagen. medscape.com

In addition to collagen degradation, dinoprostone influences the composition of glycosaminoglycans (GAGs) within the cervical extracellular matrix. oup.comnih.govnih.govoup.com Dinoprostone has been shown to stimulate the synthesis of GAGs, such as hyaluronic acid, in human cervical fibroblasts. nih.govnih.gov This effect is mediated through the EP2 and EP4 receptors and involves the cAMP signaling pathway. oup.comnih.gov An increase in GAGs, particularly hyaluronic acid which has a high water-binding capacity, contributes to the increased hydration and swelling of the cervix, further promoting its softening and dilation. medscape.com The interplay between collagen degradation and altered GAG synthesis is fundamental to the comprehensive cervical remodeling induced by dinoprostone.

Smooth Muscle Modulatory Effects in Non-Uterine Tissues (e.g., Tracheal, Gastrointestinal)

Dinoprostone, the synthetic form of this compound (PGE2), exerts significant and complex modulatory effects on smooth muscle tissues outside of the uterus, most notably in the respiratory and gastrointestinal tracts. drugbank.com These actions are mediated through its interaction with a family of E-type prostanoid (EP) receptors, specifically subtypes EP1, EP2, EP3, and EP4, which are coupled to various intracellular signaling pathways. patsnap.com The specific effect of Dinoprostone—whether contraction or relaxation—is dependent on the distribution and subtype of EP receptors present in the tissue, as well as the physiological state of the muscle. patsnap.comphysiology.org

Tracheal Smooth Muscle

In airway smooth muscle, Dinoprostone exhibits a dualistic effect. Inhalation of Dinoprostone by human subjects has been observed to cause an initial, transient bronchoconstriction, which is then followed by a more dominant and prolonged bronchodilation. nih.gov This complex response is a direct action on the muscle and not a result of a vagal reflex. nih.gov The initial bronchoconstrictor effect is thought to be mediated by EP1 and EP3 receptors, which can lead to an increase in intracellular calcium levels. physiology.org Conversely, the more prominent bronchodilatory and relaxant effects are primarily attributed to the activation of EP2 and EP4 receptors. patsnap.combohrium.comdkit.ie These receptors are coupled to Gs-proteins, and their activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key signaling molecule that promotes smooth muscle relaxation. physiology.orgphysiology.org

Research in canine tracheal smooth muscle has demonstrated that Dinoprostone can inhibit contractions induced by agonists like histamine (B1213489) and acetylcholine (B1216132). nih.gov Interestingly, contractions elicited by acetylcholine were found to be more resistant to the inhibitory effects of Dinoprostone compared to those induced by histamine. nih.gov This difference may be partially explained by acetylcholine's ability to decrease Dinoprostone-stimulated adenylate cyclase activity, thereby attenuating the cAMP-dependent relaxation pathway. nih.gov Studies on pony tracheal smooth muscle have also confirmed that exogenous Dinoprostone inhibits contractile responses to both electrical field stimulation and acetylcholine in a dose-dependent manner. nih.gov Furthermore, the relaxant effect of pulmonary surfactant on airway smooth muscle is believed to involve the release of PGE2 and its subsequent action on EP2 and EP4 receptors. bohrium.com

Table 1: Effects of Dinoprostone (PGE2) on Tracheal Smooth Muscle

Species/Model Agonist/Condition Effect of Dinoprostone (PGE2) Mediating Receptors Reference
Human (in vivo) Inhalation Initial bronchoconstriction followed by bronchodilation Not specified in study nih.gov
Canine (in vitro) Histamine-induced contraction Inhibition of contraction Not specified in study nih.gov
Canine (in vitro) Acetylcholine-induced contraction Less effective inhibition of contraction Not specified in study nih.gov
Pony (in vitro) Electrical Field Stimulation Inhibition of contraction Not specified in study nih.gov
Pony (in vitro) Acetylcholine Inhibition of contraction Not specified in study nih.gov
Murine (in vitro) Methacholine-induced contraction Protection against bronchoconstriction EP2 physiology.org
Human (in vitro) Contracted airway smooth muscle Relaxation (softening) EP4 bohrium.com

Gastrointestinal Smooth Muscle

The influence of Dinoprostone on gastrointestinal (GI) smooth muscle is multifaceted, varying with the specific muscle layer (longitudinal vs. circular) and the region of the GI tract. drugbank.comsemanticscholar.org This activity is responsible for some of the common side effects, such as nausea, vomiting, and diarrhea, observed with its clinical use. drugbank.comnih.gov

In the rat colon, endogenous PGE2 plays a crucial role in generating and enhancing spontaneous phasic contractions, known as giant contractions, in the longitudinal smooth muscle. nih.govnih.gov These pro-contractile effects are mediated directly through the activation of EP1 and EP3 receptors located on the longitudinal smooth muscle cells. nih.govnih.gov Studies using selective EP receptor agonists have confirmed that both an EP1 agonist (ONO-DI-004) and an EP3 agonist (ONO-AE-248) can induce contractions similar to these giant contractions. semanticscholar.orgnih.gov

In contrast to its effects on longitudinal muscle, Dinoprostone generally exerts an inhibitory or relaxant effect on the circular smooth muscle of the colon. semanticscholar.org In isolated circular smooth muscle cells from the rabbit distal colon, Dinoprostone was found to inhibit contractions stimulated by the cholinergic agonist bethanechol. physiology.org This inhibitory action is associated with an increase in the production of intracellular cAMP. physiology.org Further research in the rat colon has clarified that PGE2 attenuates the frequency and amplitude of spontaneous contractions in the circular muscle primarily via EP4 receptors expressed on the smooth muscle cells. proquest.com To a lesser extent, EP2 receptors may also contribute to this inhibitory effect. proquest.com

Table 2: Effects of Dinoprostone (PGE2) on Gastrointestinal Smooth Muscle

Tissue/Species Muscle Layer Effect of Dinoprostone (PGE2) Mediating Receptors Reference
Rat Colon Longitudinal Generates and enhances spontaneous contractions EP1, EP3 nih.govnih.gov
Rabbit Small Intestine Longitudinal Contraction EP1, EP3 semanticscholar.org
Rabbit Distal Colon Circular Inhibition of bethanechol-stimulated contraction Implied cAMP pathway physiology.org
Rat Middle Colon Circular Attenuation of spontaneous contractions EP4 (predominantly), EP2 proquest.com
Human Colon Not specified Enhances motility EP1 semanticscholar.org

Biosynthesis, Metabolism, and Enzymatic Pathways of Dinoprostone

Endogenous Prostaglandin (B15479496) E2 Biosynthesis

The synthesis of endogenous PGE2 is a multi-step process initiated by cellular stimuli, involving the sequential action of several key enzymes. scispace.com This pathway transforms a precursor fatty acid into the final active PGE2 molecule.

The primary precursor for the biosynthesis of all prostaglandins (B1171923), including PGE2, is arachidonic acid (AA). nih.govyoutube.com AA is a 20-carbon polyunsaturated omega-6 fatty acid that is typically not found free within cells. Instead, it is esterified and stored in the sn-2 position of membrane phospholipids (B1166683) that constitute the cell membrane. youtube.com The availability of free arachidonic acid is the rate-limiting step for prostaglandin synthesis. youtube.com

The biosynthetic cascade for PGE2 begins with the liberation of arachidonic acid from membrane phospholipids. researchgate.net This crucial first step is catalyzed by the phospholipase A2 (PLA2) family of enzymes. scispace.comwikipedia.org Upon receiving various physiological or pathological stimuli, cytosolic PLA2α (cPLA2α) is activated and translocates to the cell membrane. nih.govpnas.org There, it hydrolyzes the ester bond at the sn-2 position of the phospholipid, releasing arachidonic acid into the cytoplasm where it becomes available to the next set of enzymes in the pathway. youtube.comnih.gov The activity of PLA2 is a critical regulatory point; for instance, its action can be inhibited by corticosteroids, thereby blocking the entire downstream production of prostaglandins. youtube.com

Once released, free arachidonic acid is metabolized by prostaglandin-endoperoxide synthase (PTGS), more commonly known as cyclooxygenase (COX). nih.gov There are two primary isoforms of this enzyme, COX-1 and COX-2, which catalyze the same reactions but are regulated differently. nih.gov COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain homeostatic functions. researchgate.net In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated by inflammatory stimuli, cytokines, and growth factors. researchgate.netresearchgate.net

The COX enzyme performs two distinct catalytic actions. researchgate.net First, its cyclooxygenase activity converts arachidonic acid into the unstable intermediate, Prostaglandin G2 (PGG2). researchgate.netnih.gov Second, its peroxidase activity rapidly reduces PGG2 to another unstable intermediate, Prostaglandin H2 (PGH2). researchgate.netnih.gov PGH2 serves as the common precursor for all prostanoids, including the various prostaglandins and thromboxanes. youtube.com

The final step in the specific synthesis of PGE2 is the isomerization of the endoperoxide PGH2. This conversion is catalyzed by a group of terminal enzymes known as prostaglandin E synthases (PGES). nih.govwikipedia.org Three distinct isoforms have been identified, each with unique characteristics and roles in PGE2 production. nih.govnih.gov

Microsomal Prostaglandin E Synthase-1 (mPGES-1): This enzyme is a member of the MAPEG (Membrane-Associated Proteins in Eicosanoid and Glutathione metabolism) family. wikipedia.org Its expression is markedly induced by pro-inflammatory stimuli, similar to COX-2, and it is functionally coupled with COX-2 to produce large amounts of PGE2 during inflammation. scispace.comresearchgate.net

Microsomal Prostaglandin E Synthase-2 (mPGES-2): This isoform is often constitutively expressed in a variety of cells and tissues. scispace.comresearchgate.net It can functionally couple with both COX-1 and COX-2, suggesting its involvement in both homeostatic and inducible PGE2 production. scispace.com

Cytosolic Prostaglandin E Synthase (cPGES): This enzyme is also ubiquitously and constitutively expressed. researchgate.net It is primarily linked to the COX-1 pathway and is thought to be responsible for immediate PGE2 production for physiological housekeeping roles. scispace.com

The coordinated action of these synthases allows for precise control over PGE2 production in different cellular contexts.

Table 1: Key Enzymes in Dinoprostone (PGE2) Biosynthesis

Enzyme FamilySpecific Enzyme(s)PrecursorProductPrimary Role in Pathway
Phospholipase A2 Cytosolic PLA2 (cPLA2)Membrane PhospholipidsArachidonic AcidReleases the initial precursor from the cell membrane. youtube.com
Cyclooxygenase (COX) COX-1, COX-2Arachidonic AcidProstaglandin H2 (PGH2)Catalyzes the conversion of arachidonic acid into the common prostanoid precursor, PGH2. nih.govnih.gov
Prostaglandin E Synthase (PGES) mPGES-1, mPGES-2, cPGESProstaglandin H2 (PGH2)Prostaglandin E2 (PGE2)Isomerizes PGH2 to specifically form PGE2. scispace.comresearchgate.net

Metabolic Transformation and Inactivation

Dinoprostone is a potent local hormone that is rapidly metabolized and inactivated, ensuring its effects are primarily localized to the tissue of synthesis. drugs.com This rapid catabolism prevents systemic accumulation and widespread effects.

The metabolism of PGE2 is a swift and efficient process. It is primarily metabolized in the tissues where it is synthesized. drugs.comdrugbank.com Any PGE2 that escapes local inactivation and enters the systemic circulation is cleared with remarkable efficiency. The lungs are the main organ responsible for clearing circulating prostaglandins, removing up to 95% of PGE2 in a single pass through the pulmonary circulation. nih.govdrugs.com

Other major sites of metabolism include the liver, kidneys, and spleen. drugbank.com The initial and rate-limiting step in the inactivation of PGE2 is the oxidation of the 15-hydroxyl group, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). drugs.com This is followed by further catabolism, including beta-oxidation and omega-oxidation, primarily in the liver, to produce metabolites that are then excreted by the kidneys. nih.govhmdb.ca The biological half-life of Dinoprostone in the body is estimated to be very short, in the range of 2.5 to 5 minutes. drugs.com

Table 2: Primary Sites of Dinoprostone (PGE2) Metabolism

SiteRole in Metabolism
Local Tissues Primary site of synthesis and initial inactivation. drugs.com
Lungs Major site for clearing systemically circulating PGE2, removing up to 95% on the first pass. nih.govdrugs.com
Liver A key secondary site for metabolic transformation, including oxidation processes. drugbank.comnih.gov
Kidneys Involved in both metabolism and the final excretion of metabolic byproducts. drugbank.comhmdb.ca
Spleen Recognized as another site of metabolic activity.

Characterization of Metabolites

The metabolism of Dinoprostone is a rapid and extensive process, occurring primarily in the tissues of synthesis. drugs.com Any systemically absorbed Dinoprostone is quickly cleared, with initial inactivation occurring predominantly in the lungs, followed by further metabolism in the kidneys, liver, and spleen. drugbank.comglowm.compharmacompass.com The rate-limiting step in its inactivation is governed by the enzyme 15-hydroxyprostaglandin dehydrogenase (PGDH), which catalyzes the oxidation of the 15-hydroxyl group. drugs.com This initial enzymatic step leads to the formation of at least nine subsequent metabolites. glowm.comdrugs.com

The primary and principal circulating metabolite of PGE2 is 13,14-dihydro-15-keto-PGE2. nih.govpsu.edu However, this metabolite is chemically unstable, readily undergoing dehydration and subsequent cyclization, which complicates its direct measurement in biological fluids. nih.govpsu.edu

To overcome this challenge, scientific characterization and quantification of PGE2 metabolism often rely on measuring a more stable, downstream degradation product: 11-deoxy-13,14-dihydro-15-keto-11β,16-cyclo-PGE2 (also referred to as bicyclo-PGEM). psu.edunih.govdocumentsdelivered.com The development of radioimmunoassays (RIA) for this stable derivative has provided a reliable method for assessing the levels of the parent metabolite (13,14-dihydro-15-keto-PGE2) in plasma and other biological samples. psu.edunih.gov

Reduced Pharmacological Activity of Metabolites

The extensive metabolism of Dinoprostone results in metabolites that are considered biologically and pharmacologically inactive or possess significantly reduced activity compared to the parent compound. glowm.com The enzymatic conversion of PGE2 by 15-hydroxyprostaglandin dehydrogenase into its 15-keto derivatives is the key step that leads to this loss of biological function. researchgate.net This rapid inactivation ensures that the potent effects of Dinoprostone remain localized and transient.

Systemic Clearance and Elimination Pathways

Dinoprostone is subject to very rapid systemic clearance. drugbank.com Its half-life in the maternal plasma is estimated to be between 2.5 and 5 minutes. drugs.comdrugs.comwikipedia.org This swift clearance is a result of the efficient and widespread metabolic processes that begin almost immediately after the compound enters circulation.

Primary Excretion Route via Kidneys

The primary pathway for the elimination of Dinoprostone metabolites from the body is through the kidneys. drugs.comdrugbank.comdrugs.com Following extensive metabolism, the inactive metabolites are excreted principally in the urine. glowm.comyoutube.commedscape.com Consequently, the measurement of PGE2 and its metabolites in urine is often utilized as an index of systemic and renal prostaglandin production. nih.govnih.gov

Minor Excretion via Feces

While the vast majority of metabolites are cleared renally, a small amount is also eliminated through the gastrointestinal tract and excreted in the feces. glowm.comdrugs.comyoutube.commedscape.comyoutube.com

Involvement of Organic Anion Transporters (e.g., SLC22A7, SLC22A11) in Renal Transport

The renal excretion of Dinoprostone and its metabolites is not a simple process of filtration but involves active, carrier-mediated transport across the renal proximal tubular cells. nih.govnih.gov This transport is facilitated by members of the organic anion transporter (OAT) family, which are part of the solute carrier (SLC) superfamily, specifically the SLC22A family. nih.govresearchgate.net

Research using cells expressing human transporters has elucidated the specific roles of these proteins in PGE2 transport:

Basolateral Membrane Transport : The uptake of PGE2 from the blood into the proximal tubule cells across the basolateral membrane is mediated by multiple transporters, including hOAT1 (SLC22A6) , hOAT2 (SLC22A7) , and hOAT3 (SLC22A8) . nih.govmdpi.com

Apical Membrane Transport : The secretion of PGE2 from the tubule cells into the urine across the apical membrane is mediated by hOAT4 (SLC22A11) . nih.govmdpi.com

This coordinated action of multiple transporters on both sides of the renal tubular epithelium ensures the efficient secretion and ultimate elimination of Dinoprostone metabolites from the body.

Compound Reference Table

Chemical Synthesis and Structural Modifications of Dinoprostone

Historical and Contemporary Synthetic Methodologies

The journey to synthesize Dinoprostone and other prostaglandins (B1171923) has been a significant field of research in chemistry and pharmacology. google.com Early efforts were limited to extracting these compounds from biological sources, which yielded very small amounts. google.com The need for larger quantities for research and potential therapeutic use drove the development of chemical and biosynthetic production methods. google.com The first total syntheses of Prostaglandin (B15479496) F2α and Prostaglandin E2 were landmark achievements reported by Elias James Corey in 1969. wikipedia.org This work was a cornerstone in the field, establishing versatile strategies that have been adapted and refined over decades. caltech.edu

The chemical synthesis of Dinoprostone is inherently a multi-step process due to the molecule's complex stereochemistry. nih.gov Early and influential methods, like those developed by Corey, established a linear approach to the synthesis. researchgate.net These total syntheses involve a sequence of reactions to build the molecule's core structure and append its functional side chains. nih.govthieme-connect.com For instance, one of the first syntheses of PGE2 was achieved as a racemic mixture between 1969 and 1970. acs.org

A common strategy involves the conversion of Prostaglandin F2α (PGF2α) to this compound (PGE2). google.com This is achieved by selectively oxidizing the hydroxyl group at the C-9 position of a PGF2α derivative to a ketone. google.com Over the years, chemists have focused on making these multi-step syntheses more efficient, reducing the number of steps to save time, reduce waste, and minimize material loss. nih.gov In 2012, a seven-step synthesis of PGF2α was developed, showcasing the ongoing efforts to streamline these complex processes. researchgate.net More recently, chemoenzymatic methods have been reported, enabling the synthesis of prostaglandins like PGF2α in as few as five steps on a gram scale. nih.gov These multi-step flow syntheses, while challenging due to issues like solvent incompatibility and side-product accumulation, represent the cutting edge of complex molecule synthesis. researchgate.net

The core structure of all prostaglandins, including Dinoprostone, features a five-carbon cyclopentane (B165970) ring. wikipedia.orgbritannica.com Synthetic strategies are therefore designed around the construction of this central ring with the correct stereochemistry and the subsequent attachment of two unsaturated side chains (often called linkers). google.com

A celebrated and versatile strategy developed by E.J. Corey utilizes a bicycloheptane (B81988) derivative as a starting point. caltech.eduthieme-connect.com This bicyclic system allows for expedient and controlled access to the highly substituted cyclopentane core. thieme-connect.com Key steps in this pathway include a Diels-Alder reaction to form the bicycloheptane structure, followed by a Baeyer-Villiger oxidation to create a lactone. thieme-connect.comsynarchive.comyoutube.com This lactone intermediate, often referred to as the "Corey lactone," is a crucial building block from which the two side chains of the prostaglandin molecule can be constructed sequentially. researchgate.netnih.gov The usual method for synthesizing PGE involves the reaction of cyclopentanone (B42830) derivatives with a haloolefin or alkyne via a metal-reagent-linked reaction to form the final structure. google.com This general approach highlights the strategic importance of a central cyclopentane-based intermediate in building the full prostaglandin framework.

Oxidation reactions are critical in the synthesis of Dinoprostone, particularly for establishing the ketone functional group at the C-9 position, which defines it as a PGE-series prostaglandin. google.com A common synthetic route involves the selective oxidation of the C-9 hydroxyl group of a protected Prostaglandin F2α intermediate. google.com

Historically, hexavalent chromium reagents have been widely used for this transformation. google.com These include:

Chromium Trioxide (CrO₃) : This compound is a powerful oxidant. wikipedia.org It can be used in various formulations, such as the Collins reagent (a complex of chromium trioxide with pyridine) or in the Jones oxidation (CrO₃ in aqueous acetone (B3395972) and sulfuric acid). synarchive.comsciencemadness.org In the synthesis of prostaglandins, chromium trioxide pyridine (B92270) complex is used to oxidize a primary alcohol to an aldehyde. youtube.com The Sarett oxidation also utilizes a chromium trioxide-pyridine complex. synarchive.com

Pyridinium Chlorochromate (PCC) : PCC is a yellow-orange salt, wikipedia.org developed by E.J. Corey and J. William Suggs, and is noted for its high efficiency in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org It is prepared by adding pyridine to a solution of chromium trioxide in hydrochloric acid. organic-chemistry.org PCC is considered more selective than other chromium-based oxidants like the Jones reagent and is less likely to cause over-oxidation to a carboxylic acid. wikipedia.org The oxidation is typically performed by adding the alcohol to a suspension of PCC in a solvent like dichloromethane. wikipedia.orgorganic-chemistry.org

The choice of oxidizing agent is crucial for the success of the synthesis, ensuring that only the desired hydroxyl group is converted to a ketone while other sensitive functional groups remain intact. google.com

ReagentFormulaPrimary Use in SynthesisAppearance
Chromium TrioxideCrO₃Oxidizes primary alcohols to carboxylic acids and secondary alcohols to ketones. sciencemadness.orgDark-purple/red solid. wikipedia.orgsciencemadness.org
Pyridinium Chlorochromate (PCC)[C₅H₅NH]⁺[CrO₃Cl]⁻Selectively oxidizes primary and secondary alcohols to aldehydes and ketones. wikipedia.orgYellow-orange solid. wikipedia.org

Given the multiple hydroxyl groups present in prostaglandin precursors, protecting group chemistry is indispensable for achieving a successful synthesis of Dinoprostone. To selectively oxidize the C-9 hydroxyl group to form the characteristic ketone of the PGE series, the hydroxyls at the C-11 and C-15 positions must first be masked or "protected." google.com

This strategy prevents them from being oxidized along with the C-9 hydroxyl. google.com After the selective oxidation at C-9 is complete, the protecting groups are removed in a deprotection step to reveal the final Dinoprostone structure. google.com

Commonly used protecting groups in prostaglandin synthesis include:

Silyl ethers : For example, triethylsilyl groups have been used to protect the hydroxyl functions. google.com

Tetrahydropyranyl (THP) ethers : The THP group is another widely used acid-labile protecting group for alcohols in these syntheses. thieme-connect.com The use of 3,4-Dihydropyran in the presence of an acid catalyst introduces the THP ether. synarchive.com

The final step in such a sequence is often hydrolysis in an acidic solution, such as aqueous citric acid, to remove these protecting groups and yield the target PGE2 molecule. google.com

Synthetic Derivatization and Analog Generation for Research

The synthesis of derivatives and analogs of Dinoprostone is crucial for research purposes. These modified molecules serve as tools to study biological processes, receptor binding, and metabolic pathways.

Deuterium-labeled versions of Dinoprostone are particularly valuable as internal standards for quantification in mass spectrometry (GC-MS or LC-MS) assays. caymanchem.comcaymanchem.com The incorporation of stable heavy isotopes like deuterium (B1214612) creates a molecule that is chemically identical to the natural compound but has a higher mass, allowing it to be distinguished in a mass spectrometer. medchemexpress.com This is essential for accurately measuring the concentration of naturally occurring PGE2 in biological samples. caymanchem.com

Commercially available deuterium-labeled Dinoprostone analogs include:

This compound-d4 (PGE2-d4) : This analog contains four deuterium atoms. caymanchem.com The formal chemical name is 9-oxo-11α,15S-dihydroxy-prosta-5Z,13E-dien-1-oic-3,3,4,4-d₄ acid, indicating the deuterium atoms are located at the 3 and 4 positions of the alpha side chain. caymanchem.comnih.gov

This compound-d9 (PGE2-d9) : This is another internal standard intended for use in mass spectrometry. caymanchem.comsapphire-usa.com

The synthesis of these labeled compounds allows researchers to perform precise quantitative analysis, aiding in studies of inflammation, fertility, and immune modulation where PGE2 plays a key role. caymanchem.comcaymanchem.com

Creation and Characterization of Stereoisomers and Analogs (e.g., 11β-Dinoprostone)

The chemical structure of Dinoprostone, naturally occurring this compound (PGE2), offers numerous sites for structural modification, leading to a wide array of stereoisomers and analogs. researchgate.netdrugbank.com The specific stereochemistry of endogenous Dinoprostone is defined as (5Z,11α,13E,15S)-11,15-Dihydroxy-9-oxo-prosta-5,13-dien-1-oic acid. drugbank.com Alterations to the spatial arrangement of substituents on the cyclopentane ring or the two side chains result in stereoisomers, while chemical modifications to the functional groups yield structural analogs. The synthesis and characterization of these related compounds are crucial for understanding structure-activity relationships (SAR) and exploring novel therapeutic properties. nih.govnih.gov

Stereoisomers of Dinoprostone

Stereoisomers possess the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of Dinoprostone, this includes epimers and isoprostanes.

Epimers: An important class of stereoisomers are epimers, which differ in the configuration at only one of several stereogenic centers. A notable example is 11β-Dinoprostone , the epimer of natural PGE2 at the C-11 position. In this molecule, the hydroxyl group at the 11th carbon is in the beta ("up") configuration, as opposed to the alpha ("down") configuration of natural Dinoprostone. The creation of such epimers often occurs during total synthesis, where controlling the stereochemistry at each chiral center is a significant challenge. For instance, a common issue in prostaglandin synthesis is the low stereoselectivity of the reduction of the 15-keto function, which can yield a mixture of the desired 15S epimer and the undesired 15R epimer. researchgate.net

Isoprostanes: Isoprostanes are isomers of prostaglandins that are formed in vivo through the free radical-catalyzed peroxidation of arachidonic acid, independent of the cyclooxygenase (COX) enzymes. nih.gov One of the major E-ring isoprostanes formed is 15-E₂t-IsoP (also known as 8-iso-PGE₂). nih.govmcmaster.ca Research has shown that this compound is relatively unstable and can undergo epimerization in buffered solutions to form compounds identical to PGE2 and its enantiomer, providing an alternative, COX-independent pathway for the generation of bioactive prostaglandins in vivo. nih.gov

Structural Analogs of Dinoprostone

Metabolic Analogs (15-keto-PGE₂): A primary metabolic pathway for Dinoprostone involves the oxidation of the hydroxyl group at the C-15 position to produce 15-keto-Prostaglandin E₂ . nih.govnih.gov This metabolite was historically considered biologically inactive. mdc-berlin.de However, recent research has overturned this assumption, demonstrating that 15-keto-PGE₂ is a biologically active metabolite. mdc-berlin.de Studies have shown that it can bind to and stabilize prostanoid receptors EP2 and EP4 on the plasma membrane. mdc-berlin.de Further metabolism can lead to compounds like 13,14-dihydro-15-keto-PGE₂ , which is also a known metabolite. caymanchem.comhmdb.ca

Lactone Analogs: Structural analogs can be created through internal lactonization, where the C-1 carboxylic acid group forms a cyclic ester with one of the hydroxyl groups. Prostaglandin lactones were first synthesized by E.J. Corey and K.C. Nicolaou. nih.gov For example, a 1,15-lactone is formed between the C-1 acid and the C-15 hydroxyl group. The synthesis of these analogs is a key area of research, as modifications like lactonization can significantly alter the compound's properties. For instance, PGF₂α-1,11-lactone was found to have a markedly increased duration of activity in certain biological assays compared to its parent compound. nih.gov

The foundational strategies for creating these complex molecules were established by the landmark total synthesis work of E.J. Corey. acs.orgcaltech.edu Modern synthetic methods often build upon this work, employing advanced techniques to sequentially attach and modify the upper and lower side chains to a core cyclopentane structure, allowing for the deliberate creation of specific analogs. researchgate.netgoogle.com The characterization of these newly synthesized compounds relies on a suite of analytical techniques, including gas-liquid chromatography-mass spectrometry (GLC-MS), high-pressure liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

Data Tables

Table 1: Comparison of Dinoprostone and Key Isomers/Analogs

Compound NameKey Structural Feature(s)Significance
Dinoprostone (PGE₂) (Natural Form) (11α, 15S)-hydroxyl groups; 9-keto groupThe endogenous, biologically active prostaglandin. drugbank.com
11β-Dinoprostone (11β, 15S)-hydroxyl groupsAn epimer of Dinoprostone, differing only at the C-11 position. medchemexpress.com
8-iso-Prostaglandin E₂ Stereoisomer formed via non-enzymatic free radical catalysis.A naturally occurring isoprostane that can rearrange to form PGE₂. nih.gov
15-keto-Prostaglandin E₂ Oxidation of the 15-hydroxyl to a ketone.A major metabolite, now known to be biologically active and capable of modulating EP2/EP4 receptors. nih.govmdc-berlin.de

Table 2: Research Findings on Dinoprostone Analogs

Analog TypeResearch FindingSignificance/Implication
15-keto-PGE₂ This metabolite, previously thought to be inactive, binds to and stabilizes EP2 and EP4 prostanoid receptors. mdc-berlin.deSuggests that the metabolic cascade of Dinoprostone includes other biologically active signaling molecules.
Prostaglandin Lactones (e.g., 1,11-lactone) Intramolecular cyclization (lactonization) can lead to analogs with increased duration of biological activity compared to the parent prostaglandin. nih.govDemonstrates that structural modification can be used to enhance the pharmacokinetic or pharmacodynamic properties of prostaglandins.

Preclinical Research: in Vitro and Animal Model Studies of Dinoprostone

In Vitro Mechanistic Investigations

In vitro studies, using isolated tissues and cells, allow for the direct examination of Dinoprostone's effects on specific biological processes, free from the systemic complexities of a living organism.

Studies on Isolated Tissue Preparations (e.g., Guinea Pig Tracheal Muscle)

Research on isolated guinea pig tracheal smooth muscle reveals a modulatory role for Dinoprostone. Studies have shown that during contractions induced by agents like acetylcholine (B1216132) or histamine (B1213489), both PGE2 and Prostaglandin (B15479496) F2 alpha are released from the tracheal tissue. nih.gov This release of endogenous prostaglandins (B1171923), including PGE2, appears to modulate the intensity of the muscle contraction. nih.gov

Further investigations suggest that the basal tension of the guinea-pig trachea may be influenced by the local production of prostaglandins. nih.gov In studies comparing tissues of different ages, the contractile response to PGE2 in the trachea did not increase with age. nih.gov This is in contrast to other smooth muscles like the taenia caeci, where the response to PGE2 is age-dependent. nih.gov The age-related responses appear to involve voltage-dependent calcium channels. nih.gov In models of chronic allergic inflammation, tracheal tissue from sensitized guinea pigs exhibits hyperreactivity, a phenomenon dependent on the airway epithelium which releases mediators. frontiersin.org

Analysis of Gastric Secretion Inhibition in Isolated Organs

Studies using isolated gastric fundus preparations from rats have demonstrated Dinoprostone's role in regulating gastric acid secretion. While Dinoprostone (up to 3 x 10⁻⁵ M) was found to have no effect on basal (unstimulated) acid secretion, it significantly inhibited acid secretion that was stimulated by pentagastrin. In one study, its inhibitory effect on stimulated secretion was comparable to that of the synthetic PGE1 analog, misoprostol (B33685).

In separate investigations using incubates of human gastric fundic mucosa, the interplay between Dinoprostone (PGE2) and other substances was explored. It was observed that while certain bacterial proteins had no direct effect on mucosal PGE2 production, they could prevent the stimulatory effect of histamine on PGE2 production. nih.gov

Investigation of Phosphodiesterase Activity Modulation in Cellular Fractions

Dinoprostone's mechanism is closely linked to the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, which is regulated by phosphodiesterase (PDE) enzymes. Research shows that Dinoprostone can modulate the activity of these enzymes. In human fetal lung (HFL-1) fibroblasts, pretreatment with Dinoprostone (PGE2) was found to cause a two- to three-fold increase in PDE enzyme activity within cell lysates. chapman.edu This effect was identified as a specific upregulation of the PDE4 isozyme, as the increased cAMP breakdown was largely reversed by the PDE4 inhibitor roflumilast. chapman.edu The upregulation of PDE4 activity by Dinoprostone was a relatively slow process, requiring new mRNA and protein synthesis, with half-maximal increases occurring between 3 and 6 hours of pretreatment. chapman.edu

This relationship is further supported by studies showing that the antiproliferative effects of PDE4 inhibitors like rolipram (B1679513) can be partly mediated by the stimulation of endogenous PGE2 production. nih.gov The combination of a PGE2 analog and a phosphodiesterase inhibitor has been shown to have an augmented immunosuppressive effect compared to either agent alone, supporting the hypothesis that Dinoprostone's effects are mediated by cAMP. nih.gov In human myometrium, PDE4 is the predominant isoform, accounting for up to 75% of total cAMP-PDE activity in late pregnancy, making it a key target in modulating uterine function. mdpi.com

Interactive Table 1: Effect of Dinoprostone (PGE2) on Phosphodiesterase 4 (PDE4) Activity

Cell Type Experimental Condition Observation Implication Citation
Human Fetal Lung Fibroblasts (HFL-1) Pretreatment with 100 nM PGE2 for 24 hr 2- to 3-fold increase in PDE4 activity in cell lysates PGE2 induces upregulation of PDE4, leading to increased cAMP breakdown. chapman.edu
Human Fetal Lung Fibroblasts (HFL-1) PGE2 pretreatment in the presence of mRNA or protein synthesis inhibitors The PGE2-induced increase in PDE activity was nearly eliminated The upregulation of PDE4 by PGE2 requires new gene transcription and protein translation. chapman.edu
Human Peripheral Blood Mononuclear Cells Treatment with PDE4 inhibitors (rolipram, CDP840) Concentration-related increase in PGE2 production The antiproliferative action of PDE4 inhibitors may be partially mediated by stimulating endogenous PGE2. nih.gov

Elucidation of T Cell Stop Signal Antagonism in Cell Culture Models

A critical step in initiating an adaptive immune response is the arrest of migrating T cells upon encountering an antigen-presenting cell (APC). In vitro studies using live-cell imaging have identified Dinoprostone (PGE2) as an antagonist of this "T cell stop signal". This antagonism prevents T cells from stopping their migration, which in turn impairs T cell-APC conjugation and subsequent T cell proliferation.

Mechanistically, Dinoprostone appears to function downstream of proximal T-cell receptor (TCR) signaling. It has been shown to abrogate the TCR-induced activation of the small GTPase Rap1, a key molecule involved in modulating T cell adhesion and stopping. Further research has demonstrated that T cells themselves secrete PGE2 during TCR stimulation. nih.gov This autocrine PGE2 signaling through EP receptors is essential for achieving an optimal activation threshold, promoting stable and prolonged interactions between T cells and dendritic cells. nih.gov Blocking these EP receptors in vitro was shown to impair T-cell activation. nih.gov

Interactive Table 2: Dinoprostone (PGE2) Effects on T Cell Function in Vitro

In Vitro Model Key Finding Mechanism Citation
Live-cell imaging of primary human T cells PGE2 acts as a T cell stop signal antagonist. Prevents T cell arrest, impairing T cell-APC conjugation and proliferation.
Primary human T cells PGE2 abrogates TCR-induced activation of the small GTPase Rap1. Suggests PGE2 modulates T cell adhesion and stopping through Rap1.
In vitro CD4+ T cell cultures Autocrine PGE2 signaling through EP receptors is essential for optimal T-cell activation and differentiation. Provides co-stimulatory signaling required for stable T cell-dendritic cell interactions. nih.gov

Assessment of Uterine Tissue Contractility in Vitro

The effect of Dinoprostone on uterine smooth muscle (myometrium) has been evaluated using isolated tissue strips from human uteruses. These in vitro studies have yielded nuanced results. One study using myometrial biopsies from women at term found that Dinoprostone (PGE2) did not have a significant effect on uterine contractility at any tested concentration, whereas misoprostol (PGE1) did increase contractility. bohrium.com Another investigation reported that when applied to uterine smooth muscle strips from pregnant women, Dinoprostone (10⁻⁸–10⁻⁶ M) induced a biphasic response: an initial, single contraction of increased amplitude, followed by a period of relaxation and quiescence lasting 10-15 minutes. nih.gov This led the researchers to conclude that the myometrium of pregnant women, when evaluated in vitro, is relatively refractory to the direct contractile effects of PGE2. nih.gov

When compared directly, misoprostol has been shown to induce significantly higher cumulative contractility in the first 90 minutes of exposure than Dinoprostone. nih.gov These in vitro findings suggest that Dinoprostone's clinical effects on labor induction may be more significantly related to its role in cervical ripening rather than direct, sustained stimulation of myometrial contractions. bohrium.com

Animal Model Applications in Mechanistic Studies

Animal models are indispensable for studying the integrated physiological effects of Dinoprostone. nih.govijpsr.com They bridge the gap between cellular studies and clinical use, allowing for the investigation of complex processes like inflammation, gastric protection, and parturition in a whole-organism context. arvojournals.orgencyclopedia.pub

In rat models of gastric injury, the cytoprotective (cell-protective) properties of a PGE2 analog have been demonstrated. When administered to rats prior to exposure to 100% ethanol, the prostaglandin reduced the depth of mucosal injury. nih.gov This protective effect was dose- and route-dependent and is thought to enhance subsequent healing by preserving the deeper mucosal layers, which allows for more rapid epithelial repair. nih.gov

The role of Dinoprostone in inflammation has been studied using a mouse model of corneal injury. In this model, inflammation was induced by sutures in the cornea. arvojournals.org Topical application of PGE2 was found to exacerbate both heme-angiogenesis (blood vessel growth) and lymph-angiogenesis (lymphatic vessel growth). arvojournals.org This effect was mediated through both EP2 and EP4 receptors and was associated with the downregulation of a protective, anti-inflammatory lipid pathway. arvojournals.org

In the context of reproductive physiology, Dinoprostone has been used in small ruminants to study the induction of parturition. Administration to pregnant ewes and does was effective in initiating cervical dilation and was associated with a significant drop in plasma progesterone (B1679170) concentrations within 24 hours of induction.

Interactive Table 3: Summary of Dinoprostone (PGE2) Studies in Animal Models

Animal Model Area of Study Key Mechanistic Finding Citation
Rat Gastric Cytoprotection PGE2 analog reduced the depth of ethanol-induced gastric mucosal injury, preserving deep tissue for faster repair. nih.gov
Mouse Corneal Inflammation PGE2 exacerbated inflammatory angiogenesis via EP2 and EP4 receptors and by downregulating a protective lipid circuit. arvojournals.org
Ewes and Does Parturition Induced cervical dilation and was associated with a sharp decrease in plasma progesterone levels.

Evaluation of Uterine Contractility in Non-Human Primates (e.g., Rhesus Monkeys)

Studies in pregnant rhesus monkeys have been instrumental in characterizing the effects of dinoprostone on uterine function. Research has shown that dinoprostone stimulates the myometrium, leading to increased uterine activity. nih.gov In comparative studies with oxytocin (B344502) in near-term pregnant rhesus monkeys, dinoprostone infusions produced similar effects on myometrial contractility. nih.gov While both agents increased uterine contractions, dinoprostone was noted to potentially increase blood flow to the gastrointestinal tract, a differing systemic effect. nih.gov During these induced contractions, a significant reduction in placental blood flow was observed, while myometrial blood flow was either maintained or increased. nih.gov There is a reported instance of dinoprostone being used in a golden lion tamarin for a retained placenta, though its effectiveness in that specific case was inconclusive. mdpi.com

Table 1: Effects of Dinoprostone on Uterine Contractility in Rhesus Monkeys

Parameter Observation
Myometrial Activity Increased uterine contractility. nih.govnih.gov
Comparison with Oxytocin Similar effects on uterine activity. nih.gov
Placental Blood Flow Reduced during contractions. nih.gov

| Myometrial Blood Flow | Maintained or increased during contractions. nih.gov |

Studies on Catecholamine Metabolism and Turnover in Rodents

Investigations in rodent models have explored the interaction between dinoprostone and the nervous system, specifically its influence on catecholamine metabolism. While some studies on rat erythrocytes found that dinoprostone did not directly increase intracellular cyclic AMP as catecholamines do, it did influence other cellular properties. nih.gov Research focusing on the central nervous system has shown that centrally administered dinoprostone can suppress the micturition reflex in rats, an effect mediated through brain EP1 and EP2 receptors and independent of sympathetic nervous system activation. nih.gov This suggests a complex interaction between prostaglandins and catecholaminergic pathways in regulating physiological functions.

Table 2: Dinoprostone's Effect on Catecholamine-Related Pathways in Rodents

Model System Finding Implication
Rat Erythrocytes Does not increase cyclic AMP, unlike catecholamines, but does alter cell properties. nih.gov Suggests a mechanism of action independent of the adenylate cyclase pathway in these cells.

| Rat Central Nervous System | Suppresses the micturition reflex via brain EP1 and EP2 receptors. nih.gov | Indicates a central modulatory role on autonomic reflexes. |

Reproductive Biology and Teratology Investigations in Rodent Models

Rodent models, such as mice and rats, are standard for investigating the effects of substances on reproduction and fetal development. nih.govanimal-reproduction.org Such studies are crucial for understanding the potential impacts of dinoprostone on fertility, gestation, and embryonic and fetal development. These models allow for detailed examination of the entire reproductive cycle and the potential for teratogenic effects. nih.gov Dysmenorrhea models in rodents, often induced by oxytocin or other prostaglandins, are also used to study the mechanisms of uterine hypercontraction, a process where dinoprostone plays a significant role. nih.gov

Table 3: Focus of Dinoprostone Research in Rodent Reproductive and Teratology Models

Area of Investigation Rodent Model Purpose
Reproductive Toxicity Rat, Mouse To assess effects on fertility, gestation, and fetal development. nih.govanimal-reproduction.org

| Uterine Physiology | Rat, Mouse | To study mechanisms of uterine contraction and conditions like dysmenorrhea. nih.gov |

Subacute Toxicity and Pharmacokinetic Profiling in Various Animal Species (Rats, Rabbits, Dogs)

Pharmacokinetic studies in species such as rats, rabbits, and dogs are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of dinoprostone. nih.gov This preclinical data helps in understanding the compound's behavior in a biological system. For instance, general pharmacokinetic principles are often established in these models before moving to larger animals or clinical studies. nih.gov While specific, detailed public data on dinoprostone's subacute toxicity and comparative pharmacokinetics across these three species is limited, the general methodology involves administering the compound and measuring its concentration in blood and tissues over time to determine parameters like half-life and clearance. nih.govnih.gov

Table 4: Standard Pharmacokinetic Parameters Evaluated in Animal Models

Parameter Description Species Used in General Preclinical Studies
Elimination Half-Life (t½) Time for the drug concentration to decrease by half. Rat, Rabbit, Dog nih.gov
Clearance (CL) The volume of plasma cleared of the drug per unit time. Rat, Rabbit, Dog nih.gov
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Rat, Rabbit, Dog nih.gov

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rat nih.gov |

Development and Application in Disease Models (e.g., Acute Inflammation in Equines, Intervertebral Disc Degeneration in Canines)

Dinoprostone's role in inflammation has been studied in various animal disease models. In equines, models of acute, sterile soft-tissue inflammation have been established using subcutaneously-placed tissue chambers. nih.gov Injection of an irritant like carrageenan into these chambers leads to a significant increase in dinoprostone (PGE2) concentrations in the resulting tissue fluid, along with other markers of inflammation. nih.govnih.gov This model is valuable for studying the pathophysiology of inflammation and the effects of anti-inflammatory drugs. nih.gov

In canine models, which are considered valuable for studying spontaneous intervertebral disc (IVD) degeneration that mimics the human condition, increased levels of dinoprostone are associated with the degenerative process. uu.nlresearchgate.net While treatments aimed at tissue regeneration have shown clinical improvement in dogs, they have not reversed the degenerative changes seen on imaging, a context in which the role of inflammatory mediators like dinoprostone is actively investigated. nih.govnih.gov

Table 5: Dinoprostone in Animal Disease Models

Disease Model Animal Species Key Findings Related to Dinoprostone (PGE2)
Acute Soft-Tissue Inflammation Equine (Horse) Carrageenan-induced inflammation causes a significant increase in local PGE2 concentrations. nih.govnih.gov

| Intervertebral Disc (IVD) Degeneration | Canine (Dog) | Increased PGE2 levels are implicated in the pathophysiology of IVD degeneration. uu.nl |

Research in Murine Keratinocyte Proliferation and Skin Homeostasis

In murine models, dinoprostone has been shown to play a complex, context-dependent role in skin homeostasis. nih.gov Studies on cultured murine keratinocytes have demonstrated that dinoprostone's effect on proliferation depends on the presence of other cell types, such as fibroblasts. nih.gov In some conditions, it can increase keratinocyte proliferation, while in others, it has an inhibitory effect. nih.gov Furthermore, dinoprostone can influence the expression of keratins, suggesting it may inhibit cell differentiation. nih.gov This research points to a delicate balance maintained by prostaglandins in the skin's immune microenvironment, which is critical for regulating homeostasis and preventing inflammatory skin conditions. nih.gov

Table 6: Effects of Dinoprostone on Murine Keratinocytes

Condition Effect on Proliferation Effect on Differentiation
Co-cultured with Fibroblasts Increased Proliferation nih.gov Decreased expression of certain keratin (B1170402) proteins. nih.gov

| Cultured without Fibroblasts | Inhibitory effect relieved nih.gov | Inhibition of multiple keratin proteins. nih.gov |

Modulation of Tumor-Infiltrating Lymphocytes (TILs) in Murine Cancer Models

The tumor microenvironment is a complex interplay of cancer cells, stromal cells, and immune cells, including tumor-infiltrating lymphocytes (TILs). Research in murine syngeneic tumor models is used to understand how this environment can be modulated to enhance anti-tumor immunity. nih.gov While direct studies extensively detailing dinoprostone's modulation of TILs are part of a broader field, it is known that prostaglandins can have immunosuppressive effects within the tumor microenvironment. The goal of many cancer immunotherapies is to alter this environment, for example, by blocking immunosuppressive signals to enhance the activity of cytotoxic T cells. nih.gov The varying immune profiles of different tumor models allow researchers to investigate how therapies might work in microenvironments that are either "hot" (inflamed and infiltrated with T cells) or "cold" (lacking T-cell infiltration). nih.govnih.gov

Table 7: Framework for Studying Immune Modulation in Murine Cancer Models

Tumor Microenvironment Type Characteristics Relevance for Research
"Hot" / T-cell Inflamed High infiltration of CD8+ T cells, higher mutation rates. nih.gov Models to test therapies that enhance existing immune responses. nih.gov

| "Cold" / Non-T-cell Inflamed | Exclusion of T-cells, immunosuppressive mechanisms active. nih.govnih.gov | Models to test therapies aimed at breaking immune tolerance and promoting T-cell infiltration. nih.gov |

Comparative Preclinical Mechanistic Studies

Preclinical research, encompassing both in vitro experiments and studies in animal models, has been fundamental in elucidating the nuanced mechanisms of action for Dinoprostone (prostaglandin E2 or PGE2). These investigations are critical for distinguishing its biological activities from other prostaglandins and for understanding how its interactions with specific receptors translate into physiological effects.

Distinguishing Mechanisms of Dinoprostone (PGE2) from Other Prostaglandins (e.g., Misoprostol/PGE1 Analogs)

Dinoprostone, which is chemically identical to endogenous PGE2, and Misoprostol, a synthetic analog of prostaglandin E1 (PGE1), are both utilized for their effects on uterine contractility and cervical ripening. nih.govresearchgate.netresearchgate.net However, preclinical studies reveal that they operate through distinct mechanistic pathways, which may account for their different pharmacological profiles. nih.govresearchgate.net

PGE2 has been demonstrated to play a significant role in initiating the inflammatory cascade associated with cervical ripening. nih.govresearchgate.net A key mechanism attributed to PGE2 is the stimulation of interleukin-8 (IL-8), a cytokine that promotes the recruitment of neutrophils. nih.govresearchgate.net This influx of neutrophils into the cervix leads to the release of enzymes, such as collagenase, which break down the extracellular matrix, resulting in cervical softening and remodeling. nih.govdrugbank.comnih.gov Furthermore, PGE2 is understood to contribute to a "functional progesterone withdrawal," a process that increases the sensitivity of the myometrium to contractile stimuli. nih.govresearchgate.net

In contrast, Misoprostol (a PGE1 analog) is characterized in preclinical and clinical observations by its potent, dose-dependent effect on myometrial contractility. nih.govresearchgate.net While both prostaglandins induce uterine contractions, the nature of their action differs. Dinoprostone (PGE2) and Misoprostol (PGE1) exert their effects by binding to the same family of E-prostanoid (EP) receptors, but their differing chemical structures lead to variations in receptor affinity and downstream signaling, contributing to their unique functional characteristics. researchgate.netresearchgate.net The primary structural differences between Misoprostol and PGE1 involve the relocation of the 15-hydroxy group to the 16-position and the addition of a methyl group at this new position. researchgate.net These modifications result in a compound with distinct pharmacological properties compared to the endogenous PGE2.

Table 1: Comparative Preclinical Mechanisms of Dinoprostone (PGE2) and Misoprostol (PGE1 Analog)
Mechanistic FeatureDinoprostone (PGE2)Misoprostol (PGE1 Analog)
Primary Endogenous FormIdentical to endogenous this compound. researchgate.netSynthetic analog of Prostaglandin E1. researchgate.net
Cervical Ripening CascadeStimulates interleukin-8 (IL-8), promoting neutrophil influx and enzymatic remodeling of the cervical extracellular matrix. nih.govresearchgate.netInduces cervical ripening, though the specific inflammatory cascade is characterized differently from PGE2. nih.govresearchgate.net
Effect on ProgesteroneInduces a functional progesterone withdrawal, increasing myometrial sensitivity. nih.govresearchgate.netPrimarily recognized for direct effects on myometrial contractility. nih.govresearchgate.net
Myometrial ContractilityStimulates myometrial contractions, sensitizing the uterus to oxytocin. researchgate.netExhibits a potent, dose-dependent effect on myometrial contractility. nih.govresearchgate.net

Evaluation of Receptor-Specific Effects in Animal Models

EP1 Receptor: The EP1 receptor is coupled to Gαq, and its activation leads to an increase in intracellular calcium. frontiersin.org In animal models, this pathway is associated with vasoconstriction and smooth muscle contraction in tissues like the uterus and gastrointestinal tract. frontiersin.org Studies in mice also suggest the EP1 receptor plays a role in mediating the vasodepressor effect of PGE2, particularly in males. nih.gov In the caprine (goat) cervix during labor, EP1 expression is mainly detected in arterioles and the canal or glandular epithelia, suggesting a role in regulating blood flow and epithelial function during parturition. nih.gov

EP2 Receptor: The EP2 receptor signals through Gαs protein stimulation, leading to increased intracellular cyclic AMP (cAMP). nih.govfrontiersin.org This pathway generally results in vasodilation and smooth muscle relaxation. nih.govfrontiersin.org In mouse models of bone metabolism, EP2 agonists were found to slightly stimulate bone resorption. nih.gov In female mice, the EP2 receptor, along with EP4, mediates the majority of the vasodepressor response to PGE2. nih.gov Studies on the caprine cervix show that EP2 receptor expression is widespread in tissues such as blood vessels, muscles, and stroma during labor, indicating its involvement in the comprehensive remodeling process. nih.gov

EP3 Receptor: The EP3 receptor is unique due to its ability to couple to inhibitory Gαi proteins, which decreases cAMP levels. frontiersin.org In animal models, this action can inhibit smooth muscle relaxation and oppose the effects of EP2 and EP4. nih.govfrontiersin.org For instance, in male mice, the EP3 receptor actively counteracts the vasodepressor actions of PGE2. nih.gov In the murine renal vasculature, EP3 activation leads to vasoconstriction. nih.gov During labor in the caprine cervix, EP3 expression is relatively poor, suggesting a more limited or specialized role compared to other EP receptors in this context. nih.gov

EP4 Receptor: Similar to EP2, the EP4 receptor signals via Gαs and increases cAMP production, promoting vasodilation and playing a critical role in inflammatory and immune responses. nih.govnih.gov In mouse calvaria cultures, the EP4 receptor was identified as the primary mediator of PGE2-induced bone resorption. nih.gov Studies using EP4 knockout mice confirmed this, showing a marked reduction in the bone resorption response to PGE2. nih.gov In the context of cervical ripening, quantitative PCR analysis of the caprine cervix revealed that mRNA expression for the EP4 receptor was significantly higher during labor, highlighting its crucial role in the parturition process. nih.gov

Table 2: Summary of Dinoprostone (PGE2) Receptor-Specific Effects in Animal Models
ReceptorSignaling PathwayObserved Effects in Animal ModelsRelevant Animal Model/Study Type
EP1Gαq-coupled; increases intracellular Ca2+. frontiersin.orgMediates vasoconstriction; contributes to vasodepressor response in male mice. nih.govnih.govMouse (hemodynamic studies), Caprine (cervical tissue IHC). nih.govnih.gov
EP2Gαs-coupled; increases cAMP. nih.govfrontiersin.orgMediates vasodilation; contributes significantly to vasodepressor response in female mice; slightly stimulates bone resorption. nih.govnih.govMouse (hemodynamic and bone culture studies), Caprine (cervical tissue IHC). nih.govnih.govnih.gov
EP3Gαi-coupled; decreases cAMP. frontiersin.orgOpposes vasodepressor actions in male mice; mediates vasoconstriction in renal vasculature. nih.govnih.govMouse (hemodynamic and renal vasculature studies). nih.govnih.gov
EP4Gαs-coupled; increases cAMP. nih.govnih.govPrimary mediator of bone resorption; significant vasodepressor role in female mice; highly expressed in cervix during labor. nih.govnih.govnih.govMouse (knockout and bone culture studies), Caprine (cervical tissue qPCR/IHC). nih.govnih.gov

Interactions with Biological Systems

Prostaglandin (B15479496) System Modulation

As a key component of the prostaglandin system, Dinoprostone (PGE2) is integral to the body's response to tissue injury and infection. It is produced by nearly all nucleated cells and is a potent signaling molecule whose synthesis is tightly regulated by the local expression and activity of enzymes like cyclooxygenase-2 (COX-2). patsnap.comdiff.org

Dinoprostone (PGE2) plays a multifaceted and often contradictory role in the regulation of inflammation and immunity. nih.gov Its effects are highly dependent on the concentration of PGE2, the specific EP receptors expressed on target cells, and the surrounding inflammatory milieu. It can exhibit both pro-inflammatory and anti-inflammatory activities. diff.orgfrontiersin.org

Pro-inflammatory effects:

Vasodilation and Increased Vascular Permeability: PGE2 contributes to the classic signs of inflammation (redness, swelling, heat) by causing blood vessels to dilate and become more permeable, facilitating the movement of immune cells to the site of injury.

Pain Sensitization: It can sensitize peripheral nerve endings to other pain-inducing stimuli. patsnap.com

Fever Induction: PGE2 is a key mediator in the generation of fever during an inflammatory response. nih.gov

Anti-inflammatory and Suppressive effects:

Inhibition of Immune Cell Function: Through EP2 and EP4 receptors, PGE2 can suppress the activity of various immune cells, including T-cells and macrophages. diff.org This signaling is mediated by the adenylate cyclase-triggered cAMP/PKA/CREB pathway. diff.org

Modulation of Cytokine Production: It can inhibit the production of pro-inflammatory cytokines while promoting the synthesis of anti-inflammatory ones.

Regulation of Immune Cell Maturation: There is increasing evidence that PGE2 regulates the maturation of immune cells, further highlighting its complex role in orchestrating immune responses. nih.govnoaa.gov

The dual nature of Dinoprostone's activity allows it to be a critical regulator, initially promoting an inflammatory response to address a threat and later helping to resolve it. nih.gov

ReceptorPrimary Signaling PathwayKey Role in Inflammation & Immunity
EP1 Gq-coupled (increases intracellular Ca2+)Smooth muscle contraction, pain perception. patsnap.com
EP2 Gs-coupled (increases cAMP)Smooth muscle relaxation, anti-inflammatory and suppressive activity. patsnap.comdiff.org
EP3 Gi-coupled (decreases cAMP)Diverse roles, including inhibition of gastric acid and modulation of immune responses. patsnap.com
EP4 Gs-coupled (increases cAMP)Smooth muscle relaxation, dominant anti-inflammatory and suppressive activity. patsnap.comdiff.org

This table summarizes the primary signaling pathways and key immunological/inflammatory functions of the four main Dinoprostone (PGE2) receptors.

Dinoprostone is a known inducer of certain inflammatory cytokines. A prominent example is its ability to stimulate the production of Interleukin-8 (IL-8), a potent chemokine. researchgate.net Research has shown that human cervical tissue is capable of producing significant quantities of IL-8 in vitro. nih.gov This production can be further stimulated, indicating a responsive system. nih.gov

The induction of IL-8 by Dinoprostone is particularly relevant in the context of cervical ripening. researchgate.netyoutube.com IL-8 acts as a powerful chemoattractant for neutrophils. researchgate.net These neutrophils, upon influx into the cervix, release enzymes such as collagenase and elastase. youtube.com These enzymes break down the extracellular matrix of the cervix, leading to its softening, effacement, and dilation—a process that is a critical prerequisite for the onset of labor. researchgate.netyoutube.com This inflammatory cascade, mediated by Dinoprostone-induced IL-8, is considered a key mechanism in neutrophil-mediated cervical ripening. nih.gov

Eicosanoids are a large family of signaling lipids derived from 20-carbon polyunsaturated fatty acids, including prostaglandins (B1171923), leukotrienes (LTs), and thromboxanes (TXs). frontiersin.orgresearchgate.net Within inflammatory exudates, there is a complex interplay and "eicosanoid storm" where the synthesis of one can influence another. nih.gov

Dinoprostone (PGE2) can modulate the synthesis of other eicosanoids. Studies on human bronchial biopsy specimens have shown that exogenous PGE2 significantly inhibits the arachidonic acid-induced release of bronchoconstrictive eicosanoids, specifically peptidoleukotrienes (pLT) and Thromboxane A2 (TXA2). nih.gov This inhibitory effect was observed to be greater in normal tissue compared to inflamed tissue. nih.gov This action highlights a potential bronchoprotective and anti-inflammatory role for PGE2, where it counteracts the effects of pro-inflammatory lipid mediators. nih.gov This switch from pro-inflammatory to anti-inflammatory eicosanoid synthesis is a crucial step in the resolution of inflammation. nih.gov

Hormonal and Receptor Cross-Talk

Dinoprostone's biological activity is not isolated; it engages in significant cross-talk with various hormonal systems, particularly those governing reproduction.

In many species, a drop in systemic progesterone (B1679170) levels precedes the onset of labor. In humans, however, circulating progesterone remains high throughout pregnancy. nih.gov This has led to the theory of "functional progesterone withdrawal," which posits that despite high hormone levels, the myometrium loses its responsiveness to progesterone's quieting effects, allowing uterine contractions to begin. nih.govresearchgate.net

Dinoprostone is implicated in contributing to this functional withdrawal. researchgate.net Several mechanisms are proposed:

Alteration of Progesterone Receptor (PR) Ratios: Progesterone acts through its receptors, primarily PR-A and PR-B. PR-B is generally considered to mediate progesterone's anti-inflammatory and uterine-relaxing effects. PR-A, on the other hand, can inhibit the activity of PR-B. An increased ratio of PR-A to PR-B is associated with decreased progesterone sensitivity and the onset of labor. researchgate.netnih.gov Dinoprostone may influence this ratio, thereby reducing the myometrium's response to progesterone. researchgate.net

Unsuppressing Inflammatory Pathways: Progesterone normally suppresses the expression of genes associated with contractions, such as cyclooxygenase-2 (COX-2), partly by inhibiting the transcription factor NF-κB. researchgate.net By contributing to a functional withdrawal, Dinoprostone may help unsuppress these NF-κB-mediated responses, leading to increased COX-2 expression and further synthesis of prostaglandins (like PGE2 and PGF2α), creating a positive feedback loop that promotes labor. researchgate.net

Direct Effect on Progesterone Levels: Some research suggests that Dinoprostone-induced labor is associated with a decrease in maternal serum progesterone levels, which could synergistically facilitate the functional withdrawal at the receptor level. researchgate.net

MechanismDescriptionImplication for Labor
Altered PR-A/PR-B Ratio An increase in the ratio of inhibitory PR-A to functional PR-B. nih.govDecreased myometrial sensitivity to progesterone's quieting effects. researchgate.netnih.gov
NF-κB Pathway Activation Progesterone's inhibition of the pro-inflammatory NF-κB pathway is lifted. researchgate.netIncreased expression of contraction-associated proteins like COX-2. researchgate.net
Reduced Serum Progesterone A potential decrease in circulating progesterone levels associated with Dinoprostone administration. researchgate.netSynergistic enhancement of functional progesterone withdrawal. researchgate.net

This table outlines the theoretical mechanisms by which Dinoprostone may contribute to functional progesterone withdrawal.

Dinoprostone also interacts with other key reproductive hormones like relaxin. Relaxin is a hormone known for its roles in promoting cervical softening and inhibiting uterine contractility during pregnancy. oup.com

The interaction between Dinoprostone (PGE2) and relaxin appears complex and context-dependent. Studies examining their effects on human spermatozoa motility have suggested a potential antagonistic relationship. nih.gov While both PGE2 and relaxin individually improved the motility of washed spermatozoa, their combination had no effect, suggesting they may counteract each other's actions in this specific system. nih.gov

In the context of parturition, the interplay is less clear. Progesterone has been shown to increase the sensitivity of the myometrium to the quiescent effects of relaxin. oup.com Given Dinoprostone's role in functional progesterone withdrawal, it could indirectly alter the uterine response to relaxin. Furthermore, one study noted that lower levels of relaxin were associated with a prolonged second stage of labor, a process where prostaglandins are critically involved. researchgate.net Understanding the precise nature of the cross-talk between Dinoprostone, relaxin, and progesterone is an ongoing area of research crucial for elucidating the complete endocrine control of parturition.

Systemic and Local Biological Responses

The pharmacological action of dinoprostone (prostaglandin E2 or PGE2) on the uterus is not uniform and exhibits significant variation depending on the gestational stage of the animal. This differential response is largely attributed to the dynamic changes in the expression and function of prostaglandin E (EP) receptor subtypes in the myometrium throughout pregnancy. Research in various animal models has elucidated these complex interactions, providing a foundational understanding of dinoprostone's role in uterine quiescence and contractility.

In non-pregnant and early gestational stages, the uterus is typically maintained in a state of relative quiescence to allow for fetal growth and development. Studies in mice have shown that in the non-pregnant (dioestrus) state, PGE2 can evoke both excitatory and inhibitory responses. nih.gov However, the activation of specific EP receptors, namely EP2 and EP4, generally leads to uterine relaxation. nih.gov For instance, selective EP4 receptor agonists have been shown to inhibit uterine activity in non-pregnant mice. nih.gov This suggests that during early pregnancy, the signaling pathways coupled to these receptors play a crucial role in maintaining uterine peace.

As pregnancy progresses towards term, the uterine environment must transform from a quiescent state to a highly contractile one to facilitate parturition. This shift is accompanied by significant changes in the expression profile of EP receptors. Research has shown an upregulation of contractile EP receptor subtypes, such as EP1 and EP3, in the myometrium of several species as they approach labor, including rats, ewes, and baboons. In contrast, the expression of the relaxatory EP2 receptor in the myometrium tends to decline at the end of gestation compared to earlier stages. nih.gov

A study on isolated uterine tissue from mice at different reproductive stages—dioestrus, term gestation, and during labor—demonstrated these shifting response patterns. While PGE2 could elicit relaxatory effects, the predominant response observed in mouse uterine tissue was excitatory, likely due to a high expression of EP3 receptors. nih.gov The uterotonic effects of an EP3/EP1 agonist were notably more pronounced than those of a selective EP1 agonist, underscoring the primary role of the EP3 receptor in mediating uterine contractions in this model. nih.gov

In larger animal models, such as dairy cows in late pregnancy, the myometrium shows a clear response to prostaglandins, though the specifics can differ from rodent models. In vitro studies on myometrial strips from late-pregnant cows revealed that the longitudinal muscle layer had a greater contractile performance than the circular muscle layer. While oxytocin (B344502) was a more potent stimulator of contractions in this model, prostaglandins also influenced myometrial activity. nih.gov Another study in non-pregnant, diestrous cows demonstrated that intravenous administration of dinoprostone caused a dose-dependent increase in intrauterine pressure and uterine motility, with peak effects observed shortly after administration. nih.gov

The following table summarizes the key findings from research models regarding the differential uterine action of dinoprostone at various physiological stages.

Animal ModelGestational StageKey Findings on Dinoprostone (PGE2) Action
Mouse Dioestrus (Non-pregnant)PGE2 evokes both excitatory and relaxatory responses. Selective EP4 agonists inhibit uterine activity. nih.gov
Mouse Term Gestation & LaborPredominantly excitatory (contractile) response to PGE2, corresponding to abundant EP3 receptor expression. nih.gov
Rat, Ewe, Baboon Late PregnancyUpregulation of contractile EP1 and EP3 receptor mRNA in the myometrium.
Cow Diestrus (Non-pregnant)Dose-dependent increase in intrauterine pressure and motility. nih.gov
Cow Late PregnancyMyometrium is responsive to prostaglandins, with longitudinal muscle showing greater contractility than circular muscle. nih.gov

These studies collectively indicate that the uterine response to dinoprostone is a highly regulated process, dependent on the specific gestational context and the corresponding expression pattern of EP receptor subtypes.

Dinoprostone has been observed to have significant, though complex, effects on bone metabolism and proliferation in long-term animal studies. The nature of its impact—whether it is primarily bone-forming (anabolic) or bone-resorbing (catabolic)—can depend on factors such as the dose, duration of administration, and the specific animal model.

Long-term studies in rats have provided compelling evidence for the anabolic potential of dinoprostone. In one study, 7-month-old male Sprague-Dawley rats were administered daily subcutaneous injections of dinoprostone for up to 180 days. nih.gov The results showed a powerful anabolic effect, characterized by a significant increase in tibial diaphyseal bone mass. nih.gov This was accompanied by increases in bone width, mineral density, and both periosteal and corticoendosteal bone formation. nih.gov Notably, after an initial period of adjustment up to 60 days, a new steady-state of elevated bone mass was achieved and maintained for the remainder of the 180-day study period. nih.gov This sustained increase demonstrates a potent and lasting anabolic effect in this model. nih.gov

Research in mice has further elucidated the dual nature of dinoprostone's effects on bone. Studies have shown that while high doses can stimulate bone resorption, dinoprostone also promotes bone formation. nih.gov This anabolic activity is mediated through the stimulation of osteoblasts. The mechanism of action involves specific prostaglandin receptors, with research identifying the EP4 receptor as a key mediator of PGE2-induced bone formation. pnas.org Infusion of an EP4-selective agonist in mice was shown to induce bone formation, an effect that was absent in mice lacking the EP4 receptor. pnas.org Furthermore, in vitro studies using bone marrow cells from mice showed that PGE2 enhanced the formation of mineralized nodules, a marker of osteoblast activity, through the EP4 receptor. pnas.org

The balance between anabolic and catabolic effects is a critical aspect of dinoprostone's interaction with bone tissue. In one study, male C57BL/6 mice treated with a high dose of dinoprostone (6 mg/kg/day) initially showed a decrease in trabecular bone volume, indicating increased bone resorption. nih.gov However, the same study also found evidence of stimulated bone formation, with an increased mineral apposition rate and bone formation rate. nih.gov This suggests that at high doses, the bone-forming effects of dinoprostone may be counterbalanced by its resorptive effects. nih.gov

The table below details the findings from significant long-term animal studies on the effects of dinoprostone on bone.

Animal ModelDuration of StudyKey Observations on Bone Proliferation
Rat (Sprague-Dawley) 180 daysSustained increase in tibial diaphyseal bone mass, bone width, and mineral density. Increased periosteal and corticoendosteal bone formation. nih.gov
Mouse (C57BL/6) 14 daysDecreased trabecular bone volume at high doses (indicating resorption), but also increased mineral apposition rate and bone formation rate (indicating anabolic activity). nih.gov
Mouse Not SpecifiedIdentification of the EP4 receptor as the primary mediator of PGE2-induced bone formation. pnas.org
Mouse (Neonatal Calvariae Culture) Not SpecifiedPGE2 stimulated bone formation (collagen synthesis) in the presence of cortisol and inhibited it in its absence. nih.gov

Advanced Research Directions and Theoretical Frameworks

Unresolved Mechanistic Questions and Future Research Priorities

While Dinoprostone (prostaglandin E2 or PGE2) is utilized in clinical settings, its precise mechanisms of action are not fully elucidated, presenting significant avenues for future research. The current understanding is that it binds to specific G-protein coupled receptors (GPCRs), namely the prostaglandin (B15479496) E receptor subtypes EP1, EP2, EP3, and EP4, to initiate a cascade of intracellular events. patsnap.comnih.gov However, the complexity of these signaling pathways and their tissue-specific effects leave many questions unanswered.

The exact mechanism by which dinoprostone stimulates the gravid uterus to contract remains unknown. drugbank.com It is believed to involve direct myometrial stimulation, but the downstream effects are complex. nih.govdrugbank.com Suggested mechanisms that require further investigation include the regulation of cellular membrane calcium transport and the modulation of intracellular cyclic 3',5'-adenosine monophosphate (cAMP) concentrations. nih.govdrugbank.com The efficacy of dinoprostone during pregnancy may be linked to the specific expression patterns of its receptors. nih.gov

In the cervix, dinoprostone promotes softening, effacement, and dilation. drugbank.commayoclinic.org This is thought to be associated with collagen degradation spurred by the local secretion of the enzyme collagenase. patsnap.comdrugbank.com Furthermore, PGE2 has been shown to stimulate the production of interleukin-8, an inflammatory cytokine that encourages the influx of neutrophils and promotes the remodeling of the cervical extracellular matrix. researchgate.net A significant area of research involves understanding how dinoprostone may contribute to a "functional progesterone (B1679170) withdrawal." One proposed mechanism suggests that dinoprostone could alter the ratio of progesterone receptor subtypes (PR-A/PR-B), thereby unsilencing nuclear factor-κB (NF-κB) mediated responses, which in turn increases the synthesis of other prostanoids that cause uterine contractions. researchgate.net The intricate interplay between these inflammatory and hormonal pathways is a key priority for future studies.

Research has firmly established the four EP receptor subtypes as the primary targets of dinoprostone. patsnap.com These receptors are coupled to different G-protein signaling pathways:

EP1: Coupled to Gq, leading to increased intracellular calcium. patsnap.com

EP2 & EP4: Coupled to Gs, which activates adenylate cyclase, increasing cAMP levels and leading to smooth muscle relaxation in some tissues. researchgate.netnih.govnih.gov

EP3: Coupled to Gi, which inhibits adenylate cyclase, and has multiple splice variants, leading to diverse and sometimes opposing effects. patsnap.comresearchgate.net

While these receptors are the principal mediators, the potential for other, non-canonical signaling pathways or as-yet-unidentified intracellular binding partners remains an open question. Future research will likely focus on proteomic and systems biology approaches to map the complete interactome of dinoprostone-activated pathways in different cell types. This could reveal novel therapeutic targets and explain the diverse physiological and pathological effects of PGE2. For instance, EP2 activation can promote G-protein-independent pathways that may crosstalk with other signaling systems, such as the epidermal growth factor receptor (EGFR) pathway. acs.org

Theoretical Implications of Prostanoid Receptor Subtype Specificity

The discovery that dinoprostone acts through four distinct receptor subtypes, each with a unique signaling mechanism and tissue distribution, has profound theoretical implications. It suggests that the broad effects of dinoprostone could be dissected and targeted with much greater precision. This has led to a major research push to develop subtype-selective agonists and antagonists.

The development of selective agonists and antagonists for each EP receptor subtype is a major goal in medicinal chemistry. Such compounds would allow for the specific modulation of desired physiological processes while avoiding the side effects associated with activating or blocking the entire PGE2 system. nih.gov

EP2 Receptor: The EP2 receptor has been identified as a major proinflammatory mediator in several diseases, making EP2 antagonists a promising new class of anti-inflammatory and antiproliferative agents. nih.govacs.org Conversely, in certain conditions, EP2 activation is beneficial, creating a rationale for developing selective EP2 agonists. nih.gov

EP2 Antagonists: Several classes of EP2 antagonists have been developed for research purposes. alzdiscovery.org PF-04418948, developed by Pfizer, is a potent, peripherally restricted EP2 antagonist. acs.orgalzdiscovery.org Another example is TG6-10-1, which has been shown to block the proliferation and invasion of glioblastoma cells. acs.org Emory University has developed structurally distinct compounds, including TG8-260, a second-generation EP2 antagonist with high potency and oral bioavailability. acs.org

EP4 Receptor: The EP4 receptor is also a significant therapeutic target, particularly in inflammation and oncology. nih.gov

EP4 Antagonists: The first selective EP4 antagonist approved for clinical (veterinary) use was Grapiprant (CJ-023423), used for treating osteoarthritis pain in dogs. nih.gov More recently, novel series of indole-2-carboxamide derivatives have been identified as selective EP4 antagonists, with compounds like "compound 36" showing efficacy in inhibiting tumor growth in preclinical cancer models. nih.gov

The ability to selectively target EP receptors opens up therapeutic possibilities for a wide range of conditions, from neuroinflammation and cancer to endometriosis and rheumatoid arthritis. nih.govacs.orgalzdiscovery.org

Interactive Data Table: Research on Selective EP Receptor Modulators

Receptor Target Modulator Type Compound Example Key Research Finding Reference
EP2 Antagonist PF-04418948 Inhibited production of pro-inflammatory mediators in patient-derived endometrial stromal cells. alzdiscovery.org
EP2 Antagonist TG6-10-1 Blocked proliferation and invasion of human glioma cells in vitro. acs.org
EP2 Antagonist TG6-129 Substantially decreased the proliferation of neuroblastoma tumors in a dose-dependent manner in vivo. nih.govacs.org
EP2 Agonist ONO-AE1-259 Used in pharmacological studies to show EP2 activation promotes osteoclast formation. researchgate.net
EP4 Antagonist Grapiprant (CJ-023423) First selective EP4 antagonist approved for veterinary use (osteoarthritis). nih.gov
EP4 Antagonist Compound 36 (indole-2-carboxamide derivative) Inhibited tumor growth in a colon cancer xenograft model. nih.gov

Emerging Areas of Investigation

Beyond its well-established role in reproductive medicine, research into dinoprostone and its receptors is expanding into new and diverse fields, including oncology and regenerative medicine.

The signaling pathways activated by dinoprostone are increasingly implicated in the control of cell proliferation and differentiation in non-reproductive tissues.

Cell Proliferation: The PGE2-EP receptor axis plays a significant role in cancer biology.

EP2 and Cancer: Activation of the EP2 receptor has been shown to drive the proliferation and invasion of human glioma cells. acs.org Consequently, EP2 antagonists have demonstrated anti-cancer effects. For example, oral treatment with an EP2 antagonist significantly reduced the growth of subcutaneous tumors in mice. acs.org EP2 receptor antagonism has also been shown to reduce inflammation and have beneficial effects in models of glioblastoma and other cancers. acs.org

EP4 and Cancer: The EP4 receptor is frequently upregulated in the tumor microenvironment and is known to stimulate cell proliferation, invasion, and metastasis. nih.gov Blocking the PGE2-EP4 signaling pathway is a promising strategy for cancer therapy, and clinical studies are exploring the combination of EP4 antagonists with chemotherapy or immunotherapy agents. nih.gov

Cell Differentiation: The influence of dinoprostone signaling on stem cell fate and tissue regeneration is an emerging area of intense interest.

Chondrogenesis: Adipose-derived stem cells (ADSCs) have the potential to differentiate into chondrocytes, offering a potential therapy for cartilage defects. nih.gov The signaling pathways involved in this differentiation process are complex. Research has shown that Notch signaling, for instance, has a strong inhibitory effect on both the differentiation and proliferation of early chondrogenic cells. nih.gov Since PGE2 is a powerful signaling molecule known to influence various cellular processes, its specific role in modulating the differentiation of stem cells into lineages like chondrocytes is a key area for future investigation in the context of tissue engineering. nih.govnih.gov

Table of Chemical Compounds

Compound Name
Dinoprostone (this compound, PGE2)
Arachidonic acid
Prostaglandin E1 (PGE1)
Misoprostol (B33685)
Interleukin-8
Progesterone
Cyclic adenosine (B11128) monophosphate (cAMP)
PF-04418948
TG6-10-1
TG6-129
TG8-260
ONO-DI-004
ONO-AE1-259
ONO-AE-248
ONO-AE1-329
Grapiprant (CJ-023423)
Capecitabine

Modulation of Immune Cell Function and Immunotherapy Strategies

Dinoprostone, known biologically as this compound (PGE2), is a lipid mediator derived from arachidonic acid that has a profound impact on immune regulation. nih.gov Its role is complex, often described as pleiotropic, as it can exert both pro-inflammatory and anti-inflammatory effects depending on its concentration, the local microenvironment, and the specific immune cells and receptors involved. nih.gov Advanced research has increasingly focused on understanding these modulatory effects to devise novel immunotherapy strategies, particularly in oncology.

PGE2's functions are mediated through four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4, which are differentially expressed on various immune cells and trigger distinct downstream signaling pathways. nih.govpatsnap.com The balance of signaling through these receptors is critical in shaping the nature of an immune response.

Influence on Key Immune Cells:

T Cells: Dinoprostone is a critical regulator of T cell differentiation and function. nih.gov It can inhibit T cell receptor (TCR) signaling and reduce the production of cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). biorxiv.org However, its effects are highly dependent on the T cell subset. researchgate.net For instance, PGE2 generally suppresses Type 1 immunity mediated by T helper 1 (Th1) cells and cytotoxic T lymphocytes (CTLs), while promoting Th2, Th17, and regulatory T cell (Treg) responses. oup.com Research has shown that PGE2 can directly inhibit the differentiation of inducible Treg cells via EP2 and EP4 receptors by antagonizing TGF-β signaling. biorxiv.org Conversely, it can also promote the expansion of Th17 cells, which are implicated in autoimmune inflammation, through EP2 and EP4 receptor signaling. biorxiv.orgresearchgate.net

Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are crucial for initiating adaptive immunity, and their function is significantly modulated by Dinoprostone. nih.gov The effects can be contradictory; some studies report that PGE2 enhances the migratory ability of DCs, while others suggest an inhibitory role. spandidos-publications.com This duality may be concentration-dependent, with low concentrations promoting migration and high concentrations inhibiting it. spandidos-publications.com PGE2 also influences DC cytokine production, notably suppressing IL-12 while promoting IL-23. researchgate.netmdpi.com This unbalances the IL-12/IL-23 axis, which favors the development of Th17 cells over Th1 cells, thereby shaping the subsequent T cell response. mdpi.com This regulation often occurs through the EP2 and EP4 receptors. nih.gov

Macrophages: Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a key determinant of immune outcomes, and Dinoprostone plays a significant role in this process. nih.gov While traditionally viewed as pro-inflammatory, recent studies have revealed that PGE2 can promote an anti-inflammatory M2 phenotype, which is implicated in the resolution of inflammation but can also contribute to tumor immune evasion. nih.govpnas.org For example, PGE2 can induce the production of the anti-inflammatory cytokine IL-10 in macrophages. nih.gov However, in certain contexts, such as during bacterial infections, PGE2 can enhance M1 polarization and inflammasome activation, suggesting its role is highly context-dependent. frontiersin.org

Interactive Data Table: Dinoprostone (PGE2) Effects on Immune Cells

Cell TypeReceptor(s) InvolvedKey Modulatory EffectsResearch Context
T Cells (General) EP2, EP4Inhibits T cell receptor signaling and proliferation. nih.govbiorxiv.orgGeneral Immunity
Th1 Cells EP2, EP4Suppresses differentiation and effector function. nih.govoup.comType 1 Immunity
Th2 Cells N/APromotes differentiation. oup.comType 2 Immunity
Th17 Cells EP2, EP4Promotes expansion and differentiation. nih.govresearchgate.netAutoimmunity, Inflammation
Regulatory T cells (Tregs) EP2, EP4Can promote growth but also inhibit differentiation. nih.govbiorxiv.orgImmune Suppression
Dendritic Cells (DCs) EP2, EP4Modulates migration; suppresses IL-12 and promotes IL-23 production. oup.comspandidos-publications.comnih.govAntigen Presentation
Macrophages EP2, EP3, EP4Influences polarization towards M1 or M2 phenotypes; induces IL-10. nih.govnih.govfrontiersin.orgoup.comInflammation, Infection

Implications for Immunotherapy:

The immunosuppressive functions of Dinoprostone are particularly relevant in the tumor microenvironment (TME). nih.gov Many tumors produce high levels of PGE2, which helps them evade the immune system. bmj.combmj.com This is achieved by suppressing the function of CTLs and Natural Killer (NK) cells, inhibiting DC maturation, and promoting the accumulation of immunosuppressive cells like Tregs and myeloid-derived suppressor cells (MDSCs). oup.comfrontiersin.org

High intratumoral PGE2 levels have been linked to resistance to immunotherapy, including immune checkpoint inhibitors. bmj.combmj.com This has led to advanced research into therapeutic strategies that target the PGE2 pathway to overcome this resistance. nih.gov Genetic ablation of PGE2 synthesis in murine melanoma models was found to increase T cell infiltration and re-sensitize resistant tumors to immunotherapy. bmj.combmj.com Pharmacological approaches, such as the use of cyclooxygenase-2 (COX-2) inhibitors or selective antagonists for the EP2 and EP4 receptors, are being investigated. nih.govbmj.com These strategies aim to remodel the TME, restore the function of anti-tumor immune cells, and enhance the efficacy of treatments like anti-PD-1 therapy. mdpi.comfrontiersin.org The rational combination of PGE2 pathway inhibitors with other immunotherapies represents a promising direction for extending the benefits of these treatments to a broader patient population. bmj.com

Deeper Understanding of Systemic Distribution and Metabolite Significance in Research Models

Studying the systemic distribution and pharmacokinetics of Dinoprostone presents a significant challenge for researchers. Following administration, Dinoprostone is absorbed systemically but is subject to extremely rapid metabolism, resulting in a very short biological half-life, estimated to be between 2.5 and 5 minutes. drugbank.comdrugs.com This rapid clearance occurs primarily in the local tissues where it is applied or absorbed, with any systemically available drug being quickly metabolized, mainly in the maternal lungs during clinical use, as well as the liver and kidneys. drugbank.comglowm.com

This rapid degradation makes direct measurement of Dinoprostone in peripheral plasma an unreliable method for assessing its in vivo disposition and pharmacokinetics. nih.gov Consequently, research models have shifted focus toward the analysis of its more stable metabolites.

Significance of Metabolites in Research:

The primary metabolic pathway involves oxidation, leading to the formation of at least nine distinct, largely inactive metabolites. glowm.com Of these, the pulmonary metabolite, 13,14-dihydro-15-keto-prostaglandin E2 , has been identified as a crucial biomarker. nih.gov This metabolite is formed almost instantaneously and completely from PGE2 in vivo, and its relative stability makes it a more reliable and accurate index of PGE2 biosynthesis and disposition than PGE2 itself. nih.govresearchgate.net

The chemical instability of this primary metabolite, however, also presented challenges for developing quantitative assays. Researchers overcame this by developing an indirect radioimmunoassay. nih.gov This method involves converting the unstable 13,14-dihydro-15-keto-PGE2 and its degradation products into a single, more stable compound (11-deoxy-13,14-dihydro-15-keto-11β, 16ξ-cyclo-PGE2), which can then be reliably quantified. nih.gov

Findings from Research Models:

Using this advanced analytical approach, studies in animal models, such as dogs, have provided significant insights into Dinoprostone's pharmacokinetics. Research has demonstrated a clear dose-dependent relationship between intravenous administration of PGE2 and the resulting plasma concentrations of its 13,14-dihydro-15-keto-PGE2 metabolite. nih.gov

For example, after bolus intravenous injections of PGE2 in dogs, the metabolite disappeared from circulation with a half-life of approximately 8-10 minutes. nih.gov These studies confirmed that quantifying the plasma levels of this key metabolite can serve as a robust indirect method for evaluating the pharmacokinetic disposition of the parent compound, Dinoprostone. nih.gov This methodology is critical for preclinical research, allowing for a deeper understanding of how the compound is distributed and eliminated in a systemic context, which would otherwise be obscured by its rapid degradation.

Interactive Data Table: Key Dinoprostone Metabolites in Research

Metabolite NameSignificance in Research ModelsMethod of AnalysisKey Findings in Animal Models (Dogs)
13,14-dihydro-15-keto-prostaglandin E2 A reliable indirect index for in vivo PGE2 disposition and pharmacokinetics due to its rapid and complete formation from the parent drug. nih.govIndirect Radioimmunoassay (following chemical conversion to a stable derivative). nih.govPlasma concentrations show a dose-dependent increase after PGE2 administration; exhibits a circulatory half-life of ~8-10 minutes. nih.gov
Inactive Metabolites (various) Represent the end-products of Dinoprostone metabolism, primarily cleared via the kidneys. drugbank.comglowm.comGeneral chromatographic techniques.Confirms rapid and extensive metabolism of Dinoprostone in various tissues including the lungs, liver, and kidneys. glowm.com

Q & A

Q. What ethical considerations are critical when designing Dinoprostone trials in vulnerable populations (e.g., low-resource settings)?

  • Methodological Answer:
  • Include community engagement to align trial objectives with local health priorities. Ensure informed consent processes account for literacy barriers .
  • Partner with local ethics committees to monitor adverse events (e.g., postpartum hemorrhage) and ensure equitable access to interventions .

Tables: Key Data from Evidence

Parameter Dinoprostone (Vaginal) Placebo Source
Fever Incidence8.5%1.2%
Uterine Rupture Risk0.7%0.3%
Successful Labor Induction Rate78%52%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.